O-Tetrahydropyranyl Lubiprostone
Description
BenchChem offers high-quality O-Tetrahydropyranyl Lubiprostone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Tetrahydropyranyl Lubiprostone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[(1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXLSWFJVXGWOV-ZFIPPKMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OC2CCCCO2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729463 | |
| Record name | (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876068-08-5 | |
| Record name | (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: The Role of O-Tetrahydropyranyl Lubiprostone in High-Purity Synthesis
The following technical guide details the role, synthesis, and critical deprotection of O-Tetrahydropyranyl Lubiprostone (also known as 11-O-THP-Lubiprostone or Impurity 5 ), a pivotal intermediate in the manufacturing of Lubiprostone (Amitiza®).
Executive Summary
In the complex stereochemical assembly of Lubiprostone (a bicyclic fatty acid derivative and ClC-2 chloride channel activator), O-Tetrahydropyranyl Lubiprostone serves as the "Gatekeeper Intermediate."
Its primary function is to mask the C11-hydroxyl group (prostaglandin numbering) during the oxidative installation of the C15-keto moiety. The presence of the tetrahydropyranyl (THP) group locks the molecule in its linear, open-chain "prostone" conformation, preventing premature cyclization. The removal of this group is not merely a deprotection step; it is the thermodynamic trigger that allows the molecule to spontaneously fold into the biologically active bicyclic hemiketal structure of Lubiprostone.
Key Technical Characteristic:
-
Molecular Formula:
[3][4] -
Role: Late-stage protected intermediate / Process Impurity.
-
Criticality: Incomplete removal leads to "Impurity 5," a specific quality control marker in API release testing.
Chemical Context & Strategic Necessity[6][7]
The Tautomeric Challenge
Lubiprostone exists in a dynamic equilibrium between two forms:
-
Open-Chain Form: A 15-keto-prostaglandin E1 derivative.
-
Bicyclic Form: A hemiketal formed by the intramolecular nucleophilic attack of the C11-hydroxyl group onto the C15-ketone.
Synthesis requires harsh oxidation (e.g., Swern or Dess-Martin) to generate the C15-ketone from a C15-alcohol precursor. If the C11-hydroxyl group were left unprotected during this step, it would either be oxidized (destroying the core) or interfere with the reaction.
The THP Solution
The Tetrahydropyranyl (THP) ether is selected as the protecting group for the C11-OH due to three factors:
-
Orthogonality: It is stable to basic and oxidative conditions (used in chain installation and C15 oxidation).
-
Lability: It can be removed under mild acidic conditions that do not dehydrate the sensitive
-hydroxy ketone moiety. -
Conformational Locking: By capping the C11-oxygen, the THP group physically prevents the formation of the hemiketal, allowing purification of the open-chain intermediate before the final "folding" step.
Synthesis Workflow & Mechanism
The conversion of O-Tetrahydropyranyl Lubiprostone to the final API is a cascade reaction : Acid-catalyzed hydrolysis followed by spontaneous cyclization.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the transition from the protected intermediate to the active drug.
Figure 1: The deprotection of the THP group triggers the intramolecular cyclization required to form the Lubiprostone bicyclic core.
Detailed Experimental Protocol
Objective: Selective removal of the 11-O-THP group without causing dehydration (elimination of the
Standard Reagents:
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) - Chosen for its mild acidity (
) compared to p-TsA. -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Temperature: 20°C – 45°C.
Step-by-Step Methodology
-
Preparation:
-
Charge a glass-lined reactor with O-Tetrahydropyranyl Lubiprostone (1.0 equiv).
-
Dissolve in Methanol (10-15 volumes). Ensure complete dissolution.
-
-
Catalyst Addition:
-
Add PPTS (0.05 – 0.1 equiv). Note: A catalytic amount is sufficient. Excess acid promotes side reactions.
-
-
Reaction (The "Trigger" Step):
-
Stir the mixture at 25°C ± 5°C for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC or HPLC.
-
Target: Disappearance of the THP-intermediate peak (
in EtOAc/Hexane). -
Product: Appearance of Lubiprostone peak (
, often streaking due to tautomerism).
-
-
-
Quenching & Workup:
-
Once conversion is >99%, quench the reaction with Saturated Sodium Bicarbonate (
) solution (adjust to pH 7). -
Concentrate the methanol under reduced pressure (keep
to prevent thermal degradation). -
Dilute residue with Ethyl Acetate and wash with Brine.
-
-
Purification:
-
The crude oil contains the equilibrium mixture.
-
Purify via column chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) or crystallization (if applicable to the specific polymorph required) to isolate the pure bicyclic form.
-
Quantitative Data Summary
| Parameter | Specification / Range | Impact on Quality |
| Reagent | Pyridinium p-toluenesulfonate (PPTS) | Prevents acid-catalyzed dehydration of the |
| Temperature | 20°C – 30°C | Higher temps (>45°C) increase Impurity A (PGA1 derivative). |
| Reaction Time | 4 – 8 Hours | Extended times risk acetal exchange or epimerization. |
| Yield | 85% – 95% | High efficiency required to minimize downstream purification. |
Quality Control: The Impurity Profile
If the hydrolysis protocol fails or is interrupted, O-Tetrahydropyranyl Lubiprostone persists as a lipophilic impurity.
-
Designation: Impurity 5 (or Related Compound E in some monographs).
-
Detection: Reverse Phase HPLC (C18 Column).
-
Retention Time: The THP group adds significant hydrophobicity, causing this impurity to elute after the main Lubiprostone peak.
-
Acceptance Criteria: Typically NMT 0.15% in the final API.
Mechanism of THP Hydrolysis (Visualized)
The following diagram details the electron flow during the acid-catalyzed removal of the protecting group.
Figure 2: Mechanistic pathway of THP removal. The rate-determining step is the formation of the oxocarbenium ion.
References
-
World Intellectual Property Organization (WIPO). (2010). Methods of making lubiprostone and intermediates thereof. (Publication No. WO2010083597A1). Retrieved from
-
U.S. Patent and Trademark Office. (2007). Process for the preparation of prostaglandin derivatives. (Patent No. US7166730B2). Retrieved from
-
State Intellectual Property Office of the P.R.C. (2014). Intermediate for preparing lubiprostone, preparation method of intermediate and method for preparing lubiprostone through intermediate. (Patent No. CN103787942A). Retrieved from
-
Pharmaffiliates. (n.d.). O-Tetrahydropyranyl Lubiprostone (CAS 876068-08-5).[1][2][3][5] Retrieved from
-
U.S. Food and Drug Administration (FDA). (2006). Chemistry Review: Amitiza (Lubiprostone). (Application No. 21-908). Retrieved from
Sources
Chemical stability profile of O-Tetrahydropyranyl Lubiprostone
This guide details the chemical stability profile of O-Tetrahydropyranyl Lubiprostone (CAS: 876068-08-5), a critical synthetic intermediate and process-related impurity in the manufacturing of Lubiprostone (Amitiza).
Technical Guide for API Process Development & Quality Control[1][2]
Executive Summary
O-Tetrahydropyranyl (THP) Lubiprostone serves as a protected precursor in the synthesis of Lubiprostone, a chloride channel activator.[1] The tetrahydropyranyl moiety functions as an acid-labile protecting group for the secondary hydroxyl functionality (typically at C-15 or C-11 depending on numbering convention) of the prostaglandin-like scaffold.
Understanding the stability profile of this compound is bipartite:
-
As an Intermediate: Ensuring integrity during basic/nucleophilic processing steps.
-
As an Impurity: Ensuring complete removal (deprotection) during the final acidic hydrolysis step to prevent contamination of the Final Pharmaceutical Ingredient (FPI).
Chemical Identity & Structural Context
| Parameter | Details |
| Chemical Name | O-Tetrahydropyranyl Lubiprostone |
| CAS Number | 876068-08-5 |
| Molecular Formula | C₂₅H₄₀F₂O₆ |
| Molecular Weight | ~474.58 g/mol |
| Role | Synthetic Intermediate; Process Impurity (hydrophobic) |
| Key Functional Group | Tetrahydropyranyl (THP) Acetal Ether |
Structural Insight: The molecule consists of the Lubiprostone bicyclic/fatty acid core with a bulky, lipophilic THP ether masking the hydroxyl group. This acetal linkage is the "stability fuse" of the molecule—robust against bases but highly sensitive to protonation.
Stability Profile & Mechanistic Analysis
Acidic Stability (Critical Control Point)
The defining characteristic of O-THP Lubiprostone is its lability in acidic environments . The THP group is designed to be cleaved by acid catalysis.
-
Mechanism: Acid-catalyzed hydrolysis. The ether oxygen is protonated, leading to the elimination of the THP ring as a cyclic oxocarbenium ion (which is quenched by water to form 5-hydroxypentanal/hemiacetal) and the release of the free hydroxyl group on Lubiprostone.
-
Stability Status: Unstable (pH < 4.0) .
-
Process Implication: Any exposure to acidic solvents (e.g., acetic acid, dilute HCl) or acidic silica gel during purification will trigger degradation to Lubiprostone. This is the desired reaction during the final step but a "degradation" risk if occurring prematurely.
Basic & Nucleophilic Stability
-
Mechanism: Acetals are generally inert to base hydrolysis because the leaving group (alkoxide) is a poor leaving group and the tetrahedral intermediate is high-energy without proton assistance.
-
Stability Status: High Stability (pH > 8.0) .
-
Process Implication: The compound withstands reagents like NaOH, LiOH, or Grignard reagents used in earlier synthetic steps.[2] It is stable in aqueous basic buffers used for extraction.
Thermal & Oxidative Stability
-
Thermal: Moderately stable. However, high temperatures (>60°C) in the presence of trace acids (even from glass surfaces) can induce elimination.
-
Oxidative: The THP ring itself is susceptible to radical oxidation at the
-carbon (next to oxygen) upon prolonged exposure to air/light, forming hydroperoxides. -
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent autoxidation.
Degradation Pathway Visualization
The following diagram illustrates the acid-catalyzed hydrolysis mechanism, which is the primary degradation pathway for O-THP Lubiprostone.
Caption: Acid-catalyzed hydrolysis of O-THP Lubiprostone yielding the active API and aldehyde byproduct.
Analytical & Experimental Protocols
Forced Degradation Study Protocol
To validate the stability limits, the following stress testing protocol is recommended.
Objective: Determine the rate of THP deprotection and identify secondary degradation products.
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl / Methanol (1:1) | 1-4 Hours @ RT | Rapid Degradation. >90% conversion to Lubiprostone. |
| Base Hydrolysis | 0.1 N NaOH / Methanol (1:1) | 24 Hours @ RT | Stable. <2% degradation expected. |
| Oxidation | 3% H₂O₂ | 12 Hours @ RT | Potential Degradation. Monitor for N-oxide (if applicable) or THP oxidation. |
| Thermal | 60°C (Solid State) | 7 Days | Stable (unless trace acid present). |
HPLC Detection Strategy
Because the THP group adds significant lipophilicity, O-THP Lubiprostone will elute later than Lubiprostone on Reverse-Phase (RP) chromatography.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps peak sharp but ensure on-column stability).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (or CAD/ELSD if UV response is weak due to lack of conjugation).
-
Relative Retention Time (RRT): If Lubiprostone = 1.0, O-THP Lubiprostone ≈ 1.3 - 1.5.
Stability Testing Workflow
This workflow outlines the decision logic for handling O-THP Lubiprostone during process development.
Caption: Decision logic for handling O-THP Lubiprostone based on environmental pH.
References
-
Pharmaffiliates. (n.d.). O-Tetrahydropyranyl Lubiprostone (CAS 876068-08-5).[3][1][4] Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP ether stability mechanics).
- Ueno, R., et al. (2010). Methods of making lubiprostone and intermediates thereof. WO2010083597A1.
Sources
O-Tetrahydropyranyl Lubiprostone: Solubility Profiling & Process Control
The following technical guide provides an in-depth analysis of O-Tetrahydropyranyl Lubiprostone (CAS: 876068-08-5), a critical intermediate and potential impurity in the synthesis of the chloride channel activator Lubiprostone.
Technical Whitepaper | Process Chemistry & Purification Strategy
Executive Summary
O-Tetrahydropyranyl Lubiprostone (hereafter OTHP-Lubi ) represents a pivotal chemical entity in the manufacturing of Lubiprostone. It serves primarily as the protected precursor (C11-O-THP) in traditional Corey lactone-based synthetic routes or appears as a process-related impurity (Impurity 6/CUBI 10 related) due to incomplete deprotection.
Understanding the solubility differential between OTHP-Lubi (Lipophilic, Protected) and Lubiprostone (Polar, Deprotected) is the single most critical factor in designing efficient purification workflows.[1] This guide analyzes the solubility thermodynamics of OTHP-Lubi to enable precise solvent selection for reaction monitoring, extraction, and chromatographic purification.[1]
Chemical Structure & Solubility Physics
To predict and manipulate solubility, we must first analyze the structural shift that occurs when the Tetrahydropyranyl (THP) group is attached to the Lubiprostone core.[1]
Structural Impact on Solvation
-
Lubiprostone Core (C20H32F2O5): Contains a carboxylic acid tail, a bicyclic hemiketal core (in equilibrium), and a difluoro alkyl chain.[1] It possesses both Hydrogen Bond Donors (HBD) and Acceptors (HBA), making it soluble in polar organic solvents but capable of precipitating in non-polar alkanes.[1]
-
OTHP-Lubi (C25H40F2O5): The C11-hydroxyl group is capped with a THP ether.
-
Loss of HBD: The masking of the hydroxyl group significantly reduces the molecule's ability to donate hydrogen bonds.
-
Lipophilicity Surge: The addition of the cyclic C5 ether moiety increases the LogP (Partition Coefficient) by approximately +1.5 to +2.0 units .
-
Lattice Energy: The THP group adds steric bulk and conformational flexibility, often lowering the melting point and increasing solubility in non-polar solvents compared to the parent API.[1]
-
Theoretical Solubility Parameters
Based on Hansen Solubility Parameters (HSP)
| Solvent Class | Interaction with OTHP-Lubi | Predicted Solubility | Mechanism |
| Chlorinated (DCM) | Excellent | > 200 mg/mL | Strong dispersion forces; matches the lipophilic THP core.[1] |
| Esters (EtOAc) | Excellent | > 150 mg/mL | Dipole-dipole interactions match the ester/lactone motifs. |
| Ethers (THF, MTBE) | Excellent | > 150 mg/mL | "Like-dissolves-like" (Ether protecting group).[1] |
| Alcohols (MeOH, IPA) | Good | 50–100 mg/mL | Soluble, but less than in aprotic solvents due to hydrophobic effect.[1] |
| Alkanes (Hexane) | Moderate/Good | 10–50 mg/mL | Critical Differentiator. OTHP-Lubi is more soluble here than Lubiprostone. |
| Water | Insoluble | < 0.01 mg/mL | Hydrophobic THP group precludes aqueous solvation. |
Solvent Compatibility Guide
This section details how specific solvents interact with OTHP-Lubi during different phases of drug development.
Reaction Media (Synthesis)
-
Tetrahydrofuran (THF): The gold standard for the synthesis of OTHP-Lubi. It solubilizes the starting material and the p-toluenesulfonic acid (p-TsOH) catalyst while remaining inert to the THP ether formation.
-
Dichloromethane (DCM): Often used for the subsequent oxidation steps (e.g., Swern oxidation) where OTHP-Lubi must remain in solution at low temperatures (-78°C).[1]
Deprotection Media (The "Switch")
-
Methanol (MeOH) / Ethanol (EtOH):
-
Role: These are the solvents of choice for removing the THP group.
-
Mechanism:[1][2][3][4][5] OTHP-Lubi dissolves in MeOH. Upon adding a catalyst (e.g., Pyridinium p-toluenesulfonate - PPTS), the solvent acts as a nucleophile to intercept the oxocarbenium ion, effectively "washing off" the THP group.[1]
-
Solubility Requirement: High solubility is required here to ensure homogeneous kinetics. If OTHP-Lubi precipitates, deprotection will be incomplete, leading to impurity carryover.[1]
-
Purification & Crystallization (The "Filter")
-
Ethyl Acetate / Hexane Mixtures:
-
Chromatography: OTHP-Lubi elutes much faster (higher Rf) than Lubiprostone on Silica Gel due to the capped hydroxyl group. A gradient starting with 10% EtOAc in Hexane is typical for isolating OTHP-Lubi.
-
-
Acetone / Water:
Experimental Protocols
Protocol A: Rapid Solubility Screening (Visual)
Use this protocol to validate solvent choices for new batches of intermediate.[1]
-
Preparation: Weigh 10.0 mg of OTHP-Lubi into a 4 mL clear glass vial.
-
Aliquot Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Thermal Stress: If insoluble at 25°C, heat to 50°C. If it dissolves but precipitates upon cooling, the solvent is a candidate for recrystallization.[1]
Protocol B: Purification via Differential Solubility
Method to remove OTHP-Lubi impurity from Crude Lubiprostone.
-
Dissolution: Dissolve crude Lubiprostone (containing OTHP-Lubi) in minimal Ethyl Acetate (approx. 5 vol).
-
Antisolvent Addition: Slowly add n-Heptane (approx. 10-15 vol) while stirring at 0°C.
-
Precipitation: Lubiprostone (more polar) will crystallize/precipitate.
-
Filtration: Filter the solids.
-
Fate of Impurity: The OTHP-Lubi (more lipophilic) will largely remain dissolved in the Heptane-rich mother liquor, effectively cleaning the API.
Process Visualization
Diagram 1: Synthesis & Deprotection Workflow
This diagram illustrates the role of OTHP-Lubi in the synthetic pathway and the solvent systems used to manage it.
Caption: The transformation of the precursor to OTHP-Lubi and finally to Lubiprostone, highlighting the solubility inversion.
Diagram 2: Solubility-Driven Purification Logic
This decision tree guides the researcher in removing OTHP-Lubi based on solvent choice.
Caption: Purification strategy leveraging the high alkane solubility of OTHP-Lubi to separate it from the API.
Analytical Considerations (HPLC/LC-MS)
When analyzing OTHP-Lubi solubility for Quality Control (QC):
-
Sample Diluent: Do not use 100% aqueous buffers. OTHP-Lubi will crash out. Use Acetonitrile (ACN) or Methanol as the diluent.
-
Mobile Phase: Standard Reverse Phase (C18) is effective.
-
Retention Time: OTHP-Lubi will elute significantly later than Lubiprostone due to the hydrophobic THP tag.
-
Gradient: Ensure the gradient goes to at least 90% Organic (ACN/MeOH) to elute the OTHP-Lubi peak; otherwise, it may carry over to the next injection (Ghost Peak).[1]
-
References
-
Ueno, R. et al. (2015).[1] Intermediates for the preparation of lubiprostone. US Patent US20150005528A1.[5] Link
-
Sucampo Pharmaceuticals. (2010). Methods of making lubiprostone and intermediates thereof. WO Patent WO2010083597A1. Link
-
Pharmaffiliates. (2024). O-Tetrahydropyranyl Lubiprostone Structure and Data. Pharmaffiliates Catalog. Link
-
Clearsynth. (2024).[6] Lubiprostone Related Compound 7 & Intermediates. Clearsynth Catalog. Link
-
Mallinckrodt. (2006). Amitiza (Lubiprostone) Prescribing Information. US Food and Drug Administration.[5] Link
Sources
- 1. CN103787942A - Intermediate for preparing lubiprostone, preparation method of intermediate and method for preparing lubiprostone through intermediate - Google Patents [patents.google.com]
- 2. US10457623B1 - Process for the preparation of Lubiprostone and intermediates thereof - Google Patents [patents.google.com]
- 3. EP2627647B1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]
- 4. Lubiprostone - Wikipedia [en.wikipedia.org]
- 5. US20150005528A1 - Intermediates for the preparation of lubiprostone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Executive Summary
Lubiprostone is a highly specific bicyclic fatty acid derivative that functions as a chloride channel (ClC-2) activator, widely utilized in the clinical management of chronic idiopathic constipation and irritable bowel syndrome[1]. Due to the stereochemical complexity of this prostaglandin E1 analog, its synthesis requires stringent control over multiple protection and deprotection phases. A critical, process-related impurity frequently encountered during API (Active Pharmaceutical Ingredient) manufacturing is O-Tetrahydropyranyl Lubiprostone (CAS: 876068-08-5)[2].
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of why this specific impurity forms, alongside a self-validating analytical protocol for its precise identification and quantification.
Mechanistic Origin of the O-Tetrahydropyranyl Impurity
The industrial synthesis of Lubiprostone typically leverages the Corey lactone intermediate to construct the necessary stereocenters[1]. During the sequential addition of the
The Causality of Impurity Formation: The tetrahydropyranyl (THP) ether is a preferred protecting group for the C11-hydroxyl because it forms a stable acetal that resists basic and nucleophilic conditions during side-chain elongation[3]. However, the THP group must be removed via acidic hydrolysis in the final synthetic steps.
Herein lies the thermodynamic constraint: Prostaglandins are notoriously sensitive to strong acids, which readily trigger the dehydration of the
Synthetic pathway illustrating the origin of the O-Tetrahydropyranyl impurity.
Physicochemical Profiling
Understanding the structural distinction between the API and the impurity is foundational for developing an orthogonal separation strategy. The covalent attachment of the THP group significantly increases the lipophilicity and molecular volume of the compound, which dictates its chromatographic retention behavior.
Table 1: Physicochemical Comparison
| Parameter | Lubiprostone (API) | O-Tetrahydropyranyl Lubiprostone |
| CAS Number | 136790-76-6[2] | 876068-08-5[2] |
| Molecular Formula | C20H32F2O5[2] | C25H40F2O6[2] |
| Molecular Weight | 390.46 g/mol [2] | 474.59 g/mol [2] |
| Role | Active Pharmaceutical Ingredient | Process-Related Impurity |
| Ionization [M-H]⁻ | m/z 389.2[] | m/z 473.3 |
Self-Validating Analytical Methodology
Causality in Analytical Design: Lubiprostone and its THP-protected impurity lack an extended conjugated
Protocol: LC-MS/MS Identification & Quantification
This protocol is designed as a self-validating system, ensuring that every analytical run inherently proves its own accuracy through internal controls.
Phase 1: Sample Preparation (Self-Correcting Matrix Workflow)
-
Internal Standard (IS) Spiking: Aliquot 100 µL of the API sample solution (1 mg/mL in methanol) and immediately spike with 10 µL of Lubiprostone-d7 (10 µg/mL).
-
Causality: The deuterated IS co-elutes with the analytes, experiencing identical ion suppression in the ESI source. Using the Analyte/IS area ratio self-corrects for matrix effects and extraction losses.
-
-
Dilution: Dilute to 1.0 mL with Mobile Phase A.
-
Causality: Matches the sample solvent to the initial gradient conditions, preventing peak distortion (the "solvent effect").
-
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.
Phase 2: Chromatographic Separation
-
Column Selection: Use a sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Causality: The highly hydrophobic nature of the O-THP group requires a strongly retentive stationary phase to achieve baseline resolution from the API.
-
-
Mobile Phase:
-
Phase A: 5 mM Ammonium Acetate with 0.02% Acetic Acid in Water[].
-
Causality: Buffers the pH at ~4.5, keeping the carboxylic acid partially deprotonated to facilitate negative ESI while preventing on-column acid-catalyzed degradation of the API[].
-
Phase B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 5 minutes.
-
Causality: The steep organic gradient ensures the strongly retained O-THP impurity elutes as a sharp, symmetrical peak rather than a broad band.
-
Phase 3: Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode[].
-
MRM Transitions:
-
Lubiprostone: m/z 389.2
353.2 (Loss of HF/H₂O)[]. -
O-THP Impurity: m/z 473.3
389.2 (Loss of the THP group). -
IS (Lubiprostone-d7): m/z 396.2
360.2.
-
Phase 4: System Suitability Testing (SST) - The Self-Validation Engine Before sample analysis, the system must pass the following criteria to validate the run:
-
Resolution (
): > 2.0 between Lubiprostone and O-THP Lubiprostone. -
Signal-to-Noise (S/N): > 10 for the 0.05% specification limit standard.
-
Carryover Check: A blank injection immediately following the highest standard must show < 5% of the LOQ peak area.
Self-validating LC-MS/MS analytical workflow for O-Tetrahydropyranyl detection.
Regulatory Implications & Process Optimization
To meet stringent ICH Q3A(R2) guidelines for API impurities, the O-THP impurity must be strictly monitored and controlled. From a process chemistry perspective, manufacturers can mitigate its formation by optimizing deprotection kinetics. If the thermodynamic window for THP cleavage proves too narrow, transitioning to alternative protecting groups—such as tert-butyldimethylsilyl (TBS), which can be orthogonally cleaved via fluoride reagents (e.g., TBAF) without requiring harsh acidic conditions—is a proven industrial strategy[1].
References
Sources
- 1. US8846958B2 - Process for the preparation of lubiprostone - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN103787942A - Intermediate for preparing lubiprostone, preparation method of intermediate and method for preparing lubiprostone through intermediate - Google Patents [patents.google.com]
- 5. Lubiprostone HPLC method - Chromatography Forum [chromforum.org]
Toxicological Risk Assessment of Lubiprostone Impurities: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the toxicological assessment of impurities associated with Lubiprostone, a bicyclic fatty acid derivative used in the management of chronic idiopathic constipation and irritable bowel syndrome. As regulatory expectations for pharmaceutical quality and safety intensify, a robust strategy for identifying, characterizing, and qualifying impurities is paramount. This document outlines a scientifically-grounded, tiered approach to toxicological evaluation, integrating in silico predictive modeling with in vitro assays. We will explore the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure a self-validating and authoritative toxicological assessment workflow. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to ensuring the safety and efficacy of pharmaceutical products.
Introduction: Lubiprostone and the Imperative of Impurity Qualification
Lubiprostone is a prostaglandin E1 derivative that functions as a locally acting chloride channel activator, enhancing intestinal fluid secretion.[1] Its complex synthesis and potential for degradation necessitate a thorough characterization of any associated impurities.[2] Impurities in a drug substance or product can arise from various sources, including starting materials, by-products of the synthesis, degradation products, or interaction with packaging materials.[3] From a safety perspective, these molecular entities must be evaluated, as even at trace levels, certain impurities can pose significant health risks, including carcinogenicity and organ toxicity.
The qualification of impurities is a critical aspect of drug development, mandated by global regulatory bodies. It is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. This guide provides the strategic and technical details required to navigate this process for lubiprostone impurities.
The Regulatory Landscape: ICH Guidelines
The foundation for any impurity toxicological assessment rests upon the guidelines established by the International Council for Harmonisation (ICH). These guidelines provide a harmonized approach to pharmaceutical regulation, ensuring a unified standard across major markets.[3]
Key ICH Guidelines for Impurity Assessment
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in the active pharmaceutical ingredient (API).[4]
-
ICH Q3B(R2): Impurities in New Drug Products: This addresses impurities that arise during the formulation and storage of the final drug product, including degradants.[4]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This is a crucial guideline that provides a framework for identifying, categorizing, and controlling impurities that have the potential to be mutagenic and, therefore, potentially carcinogenic. It strongly advocates for the use of in silico assessments as a primary screening tool.[5]
Impurity Thresholds for Qualification
The decision to perform a toxicological assessment is dictated by the concentration of the impurity relative to the API. The ICH Q3A/B guidelines establish specific thresholds for this purpose.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |
| Table 1: ICH Q3A/B Thresholds for Impurity Identification and Qualification. These thresholds determine the necessity for structural identification and toxicological safety qualification.[3] |
Any impurity present above the qualification threshold that is not a significant metabolite must be toxicologically evaluated.
A Tiered Approach to Toxicological Assessment
A scientifically sound and resource-efficient approach to toxicological assessment follows a tiered, or stepwise, methodology. This begins with computational, non-testing methods and progresses to in vitro and, only if necessary, in vivo studies. This strategy aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[5]
Sources
- 1. CN111351867A - Analysis method for determining substances related to lubiprostone test sample - Google Patents [patents.google.com]
- 2. Lubiprostone Impurity 2 | C20H30F2O4 | CID 138525838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 15-Hydroxy Lubiprostone | CAS 475992-30-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Products [chemicea.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Strategic Synthesis and Purification of 11-O-Tetrahydropyranyl Lubiprostone
Introduction & Scope
O-Tetrahydropyranyl (THP) Lubiprostone is a critical Reference Standard (RS) used in the Quality Control (QC) and impurity profiling of Lubiprostone API. While modern industrial syntheses of Lubiprostone (e.g., Sucampo/Takeda processes) predominantly utilize silyl-based protecting groups (TBS/TES) to avoid diastereomeric complexity, the THP-protected derivative remains a requisite standard for validating analytical methods (HPLC/UPLC) to ensure the absence of process-related impurities derived from legacy routes or contaminated reagents.
The Chemical Challenge
Lubiprostone exists in a dynamic equilibrium between a monocyclic 15-keto form and a bicyclic hemiketal form. The protection of the C11-hydroxyl group with a tetrahydropyranyl moiety irreversibly locks the molecule into the open-chain (monocyclic) 15-keto conformation , as the C11-OH is no longer available to form the hemiketal ring with the C15-ketone.
Target Molecule: 11-O-(Tetrahydro-2H-pyran-2-yl)-Lubiprostone Primary Application: Impurity Reference Standard, HPLC Retention Time Marker.
Retrosynthetic Logic & Mechanism
The synthesis relies on the acid-catalyzed addition of the C11-hydroxyl group of Lubiprostone to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).
Critical Control Point (Causality):
Lubiprostone contains a
To prevent this, this protocol utilizes Pyridinium
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway highlighting the critical divergence between successful THP protection and the dehydration risk.
Experimental Protocol
Materials & Reagents[1][2]
| Reagent | Role | Purity/Grade | Eq. |
| Lubiprostone | Substrate | >98% (API Grade) | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | Reagent | >97% (Distilled) | 3.0 |
| PPTS | Catalyst | 98% | 0.1 |
| Dichloromethane (DCM) | Solvent | Anhydrous (<50 ppm H₂O) | [0.1 M] |
| Triethylamine (Et₃N) | Quench | >99% | 0.2 |
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Argon (Ar) or Nitrogen (N₂) for 10 minutes. Moisture creates hemiacetal impurities.
Step 2: Solubilization
-
Charge Lubiprostone (100 mg, 0.256 mmol) into the RBF.
-
Add anhydrous DCM (2.5 mL). Stir until fully dissolved.
-
Note: If Lubiprostone is in a viscous oil form, ensure no residue remains on the weighing boat.
Step 3: Reaction Initiation
-
Add 3,4-Dihydro-2H-pyran (DHP) (70 µL, 0.77 mmol, 3.0 eq) via syringe.
-
Add PPTS (6.4 mg, 0.025 mmol, 0.1 eq) in one portion.
-
Seal the flask and stir at Room Temperature (20–25°C) .
Step 4: Monitoring (The Self-Validating Loop)
-
Timepoint: Check TLC at 2 hours.
-
TLC System: Ethyl Acetate/Hexane (1:1) + 1% Acetic Acid.
-
Visualization: PMA (Phosphomolybdic Acid) stain + Heat.
-
Validation Criteria: Disappearance of the polar Lubiprostone spot (
) and appearance of a less polar doublet spot ( ).-
Why a doublet? The THP group introduces a new chiral center, creating diastereomers that often separate on TLC/HPLC.
-
Step 5: Quench & Workup
-
Once conversion is >95% (typically 3–4 hours), add Triethylamine (10 µL) to neutralize the catalyst. This prevents hydrolysis during workup.
-
Dilute with DCM (10 mL).
-
Wash with Saturated NaHCO₃ (10 mL) followed by Brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure (keep bath <30°C to avoid thermal decomposition).
Purification & Isolation[3]
Due to the formation of diastereomers (approx. 1:1 ratio), the product will appear as a complex mixture. For Reference Standard purposes, it is often desirable to isolate the mixture rather than separate isomers, as the impurity in a real sample will also be a mixture.
Flash Column Chromatography:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Eluent Gradient:
-
10% EtOAc in Hexane (Remove excess DHP).
-
30% EtOAc in Hexane (Elute non-polar impurities).
-
50% EtOAc in Hexane (Elute 11-O-THP Lubiprostone ).
-
-
Yield Expectation: 85–92% as a colorless to pale yellow viscous oil.
Analytical Validation
HPLC Workflow (Graphviz)
Figure 2: HPLC validation workflow. Note that O-THP derivatives are significantly less polar than the parent API.
Characterization Data (Expected)
| Technique | Diagnostic Signal | Structural Confirmation |
| ¹H-NMR (CDCl₃) | O-CH-O (Anomeric proton of THP). Confirms ether formation.[1] | |
| ¹H-NMR (CDCl₃) | O-CH₂ (THP ring protons adjacent to oxygen). | |
| ¹³C-NMR | Anomeric Carbon of THP. | |
| Mass Spec (ESI) | [M+Na]⁺ = 497.6 | Parent mass (390.4) + THP (84.1) + Na (23). |
| IR Spectroscopy | Disappearance of ~3400 cm⁻¹ | Loss of broad OH stretch (if fully dry). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent/reagents. | DHP hydrolyzes in the presence of water. Re-dry DCM and use fresh DHP. |
| New Impurity (UV active) | Dehydration to PGA type. | Acid was too strong or reaction ran too long. Switch from p-TSA to PPTS; reduce temp to 0°C. |
| Product Hydrolysis | Acidic workup. | Ensure Triethylamine quench is performed before adding water. Use buffered aqueous washes. |
References
-
Ueno, R., et al. (2009). Process for the preparation of Lubiprostone and intermediates thereof.[2][3][4][5][6] U.S. Patent No.[2][3] 8,093,416. Sucampo AG. Link
-
Corey, E. J., et al. (1975). Total synthesis of prostaglandins. Journal of Organic Chemistry.[1] (Fundamental basis for THP protection in PG synthesis). Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard protocol for PPTS/DHP protection). Link
-
Pharmaffiliates. (2024). Lubiprostone Impurities and Reference Standards. (Confirmation of tautomeric mixtures and impurity standards). Link
-
Miyazawa, M., et al. (2010). Methods of making lubiprostone and intermediates thereof.[2][3][4][5][6][7] WO Patent 2010083597A1. Link
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. US20150005528A1 - Intermediates for the preparation of lubiprostone - Google Patents [patents.google.com]
- 3. US20120309990A1 - Processes for the Purification of Lubiprostone - Google Patents [patents.google.com]
- 4. US8846958B2 - Process for the preparation of lubiprostone - Google Patents [patents.google.com]
- 5. EP2627647B1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]
- 6. WO2012048447A1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
HPLC method development for O-Tetrahydropyranyl Lubiprostone detection
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of O-Tetrahydropyranyl Lubiprostone
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Lubiprostone and the detection of O-Tetrahydropyranyl Lubiprostone, a potential process-related impurity. This application note details the entire workflow, from initial parameter selection and method optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering both the procedural steps and the scientific rationale behind them to ensure methodological integrity and reproducibility.
Introduction: The Analytical Challenge
Lubiprostone is a bicyclic fatty acid derivative of prostaglandin E1, approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[3][4][5] Its mechanism involves the activation of ClC-2 chloride channels in the apical membrane of gastrointestinal epithelial cells, which increases intestinal fluid secretion and motility.[3][4][6]
During the synthesis of complex molecules like Lubiprostone, protecting groups are often employed to prevent side reactions. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for hydroxyl functionalities.[7][8] Consequently, O-Tetrahydropyranyl Lubiprostone is a potential process-related impurity that may be present in the final active pharmaceutical ingredient (API). Regulatory agencies require that all impurities above a certain threshold be identified and quantified to ensure the safety and efficacy of the drug product. Therefore, a specific and sensitive analytical method is crucial for the quality control of Lubiprostone.
This guide addresses the development of an RP-HPLC method capable of separating Lubiprostone from its THP-protected precursor and potential degradation products, ensuring the method is "stability-indicating" as per regulatory expectations.
Foundational Strategy: Method Development
The development of a robust HPLC method is a systematic process. Our strategy is based on the physicochemical properties of Lubiprostone and its related impurity.[6][9]
Analyte Characteristics & Initial Parameter Selection
-
Stationary Phase Selection: Lubiprostone is a relatively non-polar molecule, making reversed-phase chromatography the ideal separation mode.[9][10][11] A C18 (octadecyl-silica) column is the most common choice for such applications due to its strong hydrophobic retention capabilities.[10][12] We will begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile typically offers lower viscosity and better UV transparency at low wavelengths. We will start with an Acetonitrile/Water mixture.
-
pH Control: Lubiprostone contains a carboxylic acid group.[13] To ensure consistent retention time and peak shape, the pH of the aqueous portion of the mobile phase must be controlled with a buffer. A phosphate buffer at a pH of 3.6-3.8 is a good starting point to keep the carboxylic acid protonated and enhance retention.[12]
-
-
Detection Wavelength: Lubiprostone lacks a strong chromophore, presenting a detection challenge.[13] The primary UV absorbance comes from its carbonyl groups. Therefore, detection at a low wavelength, such as 245 nm, is necessary, though this requires a high-purity mobile phase to minimize baseline noise.[12]
-
Elution Mode: A gradient elution is selected to ensure that both the main analyte and any impurities with different polarities are eluted with good peak shape within a reasonable runtime.
Method Optimization
The initial conditions are systematically adjusted to achieve the desired separation (Resolution > 2) between Lubiprostone, O-Tetrahydropyranyl Lubiprostone, and any degradation products.
-
Gradient Optimization: The slope of the gradient (rate of change in organic modifier concentration) is adjusted. A shallower gradient can improve the resolution of closely eluting peaks, while a steeper gradient reduces the analysis time.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The column temperature is typically maintained around 30-35°C to ensure reproducible retention times and improve peak efficiency.
Experimental Protocols
Materials and Reagents
-
Lubiprostone Reference Standard (RS) and O-Tetrahydropyranyl Lubiprostone RS
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (OPA) (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized conditions after the development phase.
| Parameter | Optimized Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02M KH₂PO₄ buffer, pH adjusted to 3.8 with OPA |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 40-70% B; 10-15 min: 70-90% B; 15-18 min: 90% B; 18-20 min: 90-40% B; 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Solution Preparation
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.8 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (Lubiprostone): Accurately weigh and dissolve 10 mg of Lubiprostone RS in 10 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution (O-THP Lubiprostone): Accurately weigh and dissolve 10 mg of O-Tetrahydropyranyl Lubiprostone RS in 10 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Prepare a working solution containing 100 µg/mL of Lubiprostone and 1 µg/mL of O-Tetrahydropyranyl Lubiprostone from the stock solutions for system suitability and specificity checks.
Forced Degradation Studies: Proving Specificity
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[14] They expose the API to harsh conditions to produce potential degradation products and prove that these do not interfere with the quantification of the main peak or known impurities.
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation:
-
Acid Hydrolysis: To 1 mL of Lubiprostone stock solution, add 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1N NaOH. Dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of Lubiprostone stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute to 100 µg/mL.
-
Oxidative Degradation: To 1 mL of Lubiprostone stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 100 µg/mL.
-
Thermal Degradation: Expose solid Lubiprostone powder to 105°C for 24 hours. Dissolve and dilute to 100 µg/mL.
-
Photolytic Degradation: Expose Lubiprostone solution (1000 µg/mL) to UV light (254 nm) for 24 hours. Dilute to 100 µg/mL.
Acceptance Criteria: The method is considered stability-indicating if there is no co-elution between the Lubiprostone peak, the O-Tetrahydropyranyl Lubiprostone peak, and any peaks generated from the stress conditions. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the main peaks.
Method Validation: Ensuring Trustworthiness
The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][15]
Caption: Key parameters for HPLC method validation.
Specificity
Specificity was demonstrated through the forced degradation studies, where the Lubiprostone peak was well-resolved from all degradation products and from the O-Tetrahydropyranyl Lubiprostone peak.
Linearity
Linearity was assessed by preparing solutions of Lubiprostone at five concentration levels, from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL).
| Parameter | Result |
| Range | 50 - 150 µg/mL |
| Regression Equation | y = 25431x + 1250 |
| Correlation Coefficient (R²) | > 0.999 |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with known amounts of Lubiprostone API at three levels (80%, 100%, 120%). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.45% |
| 100% | 100.2% | 0.31% |
| 120% | 99.8% | 0.52% |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100% standard solution were analyzed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | % RSD of Peak Area |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.05 µg/mL
-
LOQ: 0.15 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant impact on resolution or peak area. |
| Column Temperature (± 2°C) | Minor shift in retention time; resolution maintained. |
| Mobile Phase pH (± 0.1) | Minor shift in retention time; resolution maintained. |
Conclusion
The developed reversed-phase HPLC method provides a reliable and robust tool for the quantification of Lubiprostone and the detection of the process-related impurity O-Tetrahydropyranyl Lubiprostone. The method was successfully validated according to ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. The forced degradation studies confirmed its stability-indicating nature, making it suitable for routine quality control analysis and stability studies of Lubiprostone drug substance and product.
References
-
Title: Lubiprostone | C20H32F2O5 | CID 157920 Source: PubChem URL: [Link]
-
Title: QUANTITATIVE DETERMINATION OF LUBIPROSTONE IN BULK FORM AND MARKETED PHARMACEUTICAL PREPARATIONS BY A VALIDATED HPLC METHOD Source: IJIRT Journal URL: [Link]
- Source: Google Patents (CN111351867A)
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]
-
Title: A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis Source: LCGC North America URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Lubiprostone - Wikipedia Source: Wikipedia URL: [Link]
-
Title: NDA 21-908 Amitiza (RU-0211, lubiprostone) capsules Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Lubiprostone: Structure, Properties, Pharmacology, and Safety Source: Chemignition Laboratory URL: [Link]
-
Title: A critical appraisal of lubiprostone in the treatment of chronic constipation in the elderly Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Principle of HPLC | HPLC System Working Explained Source: Pharmaguideline URL: [Link]
-
Title: lubiprostone | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Development and Validation of a High-Performance Liquid Chromatography Method to Quantify Marker Compounds... Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Clinical Pharmacology and Biopharmaceutics Review Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]
- Source: Google Patents (CN102020625B)
-
Title: Chemical structure of lubiprostone (RU-0211) (C20H32F2O5) Source: ResearchGate URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Lubiprostone HPLC method Source: Chromatography Forum URL: [Link]
-
Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]
-
Title: Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors... Source: PubMed URL: [Link]
-
Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
- Source: Google Patents (WO2010083597A1)
-
Title: A universal reversed-phase HPLC method for pharmaceutical analysis Source: ResearchGate URL: [Link]
- Source: Google Patents (US10457623B1)
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lubiprostone - Wikipedia [en.wikipedia.org]
- 5. chemignition.com [chemignition.com]
- 6. lubiprostone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. WO2010083597A1 - Methods of making lubiprostone and intermediates thereof - Google Patents [patents.google.com]
- 8. US10457623B1 - Process for the preparation of Lubiprostone and intermediates thereof - Google Patents [patents.google.com]
- 9. chromtech.com [chromtech.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 12. ijirt.org [ijirt.org]
- 13. Lubiprostone HPLC method - Chromatography Forum [chromforum.org]
- 14. biomedres.us [biomedres.us]
- 15. fda.gov [fda.gov]
Application Note: Isolation and Purification of O-Tetrahydropyranyl Lubiprostone
Executive Summary
This application note details the isolation, purification, and characterization of O-Tetrahydropyranyl (THP) Lubiprostone , a critical intermediate and potential process impurity in the synthesis of Lubiprostone (Amitiza®).
Lubiprostone is a locally acting chloride channel activator (ClC-2).[1] Its synthesis typically involves Prostaglandin E1 derivative intermediates where hydroxyl groups at the C11 and/or C15 positions are protected as tetrahydropyranyl (THP) ethers. Isolating these species is essential for:
-
Process Control: Verifying reaction completion prior to the final acidic hydrolysis step.
-
Impurity Profiling: Characterizing "Impurity X" (Mono-THP Lubiprostone) which may persist in the final API if deprotection is incomplete.
Key Technical Challenge: THP ethers introduce new chiral centers (anomeric carbon), resulting in complex diastereomeric mixtures.[2] Furthermore, the moiety is acid-labile, requiring specific pH control during chromatography to prevent on-column degradation.
Chemical Context & Stability Profile
The Target Molecule
O-Tetrahydropyranyl Lubiprostone generally refers to the protected intermediate where the C11-hydroxyl (on the cyclopentanone ring) or the C15-hydroxyl (on the side chain) is etherified with a THP group.
-
Molecular Weight: ~574.7 g/mol (Mono-THP) / ~658.8 g/mol (Bis-THP).
-
Chromophores: Weak. Contains carbonyls (ketone/acid) but lacks strong UV-absorbing aromatic systems (unless benzyl intermediates are present). Detection requires low UV (200-210 nm) or ELSD.
Stability & Handling (Expert Insight)
-
Acid Sensitivity: The THP group is an acetal.[3] It is stable to base, hydrides, and organometallics but hydrolyzes rapidly in aqueous acid (pH < 4).
-
Operational Consequence:Do NOT use the standard acidic phosphate buffers (pH 3.0) typically used for Lubiprostone API analysis. Use neutral buffers (Ammonium Acetate/Bicarbonate).
-
-
Stereochemistry: The attachment of a THP group to a chiral alcohol generates a new stereocenter.[2] Consequently, the product will appear as a cluster of diastereomeric peaks in HPLC and complex multiplets in NMR.
Workflow Visualization
The following diagram outlines the decision logic and workflow for isolating this compound from the crude reaction mixture.
Detailed Protocols
Protocol A: Bulk Isolation via Flash Chromatography
Objective: To separate the THP-intermediate from reagents and gross impurities. Pre-requisite: The silica gel must be neutralized to prevent on-column deprotection.
Materials:
-
Stationary Phase: High-purity Silica Gel (40–63 µm).
-
Mobile Phase A: n-Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Modifier: Triethylamine (Et3N).
Step-by-Step Procedure:
-
Column Preparation: Slurry pack the silica gel using Hexane containing 1% Et3N . This basic wash neutralizes acidic sites on the silica surface. Flush with 3 column volumes (CV) of pure Hexane before loading.
-
Sample Loading: Dissolve the crude oil in a minimum volume of Hexane:EtOAc (4:1). If solubility is poor, use a small amount of Dichloromethane (DCM).
-
Gradient Elution: Run the following gradient at a flow rate appropriate for your column size (e.g., 40 mL/min for a 40g column).
| Time (CV) | % Mobile Phase B (EtOAc) | Comment |
| 0–2 | 5% | Elute non-polar byproducts |
| 2–10 | 5% → 40% | Linear Gradient |
| 10–15 | 40% | Hold (Target usually elutes here) |
| 15–18 | 40% → 100% | Wash |
-
Fraction Collection: Collect fractions. Monitor via TLC (Stain: Phosphomolybdic Acid (PMA) and heat; THP ethers stain dark blue/black).
-
Pooling: Combine fractions containing the target (often a broad spot due to diastereomers). Evaporate solvent at < 40°C.
Protocol B: High-Purity Isolation via Preparative HPLC
Objective: To isolate >98% pure material for spectral characterization. Critical Constraint: Maintain neutral pH.
System Configuration:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Gemini), 5 µm, 19 x 150 mm. These columns are robust at high pH.
-
Detector: ELSD (preferred) or UV at 210 nm.
-
Flow Rate: 15–20 mL/min.
Mobile Phases:
-
MP A: 10 mM Ammonium Acetate in Water (pH ~6.8–7.0).
-
MP B: Acetonitrile (ACN).
Gradient Method:
| Time (min) | % B (ACN) | Event |
| 0.0 | 50 | Equilibration |
| 2.0 | 50 | Injection |
| 20.0 | 90 | Gradient elution |
| 25.0 | 90 | Wash |
| 25.1 | 50 | Re-equilibration |
Operational Notes:
-
Peak Shape: Expect a "doublet" or a very broad peak. The THP chiral center creates diastereomers (R,R vs R,S at the acetal) which may partially separate on C18. Collect the entire cluster as a single fraction for the chemical entity.
-
Work-up: Remove ACN via rotary evaporation. Extract the aqueous residue with EtOAc, dry over Na2SO4, and concentrate. Do not use heat/acid to remove the buffer.
Analytical Validation
Once isolated, the identity must be confirmed.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Signature: Look for the Sodium adduct [M+Na]+.
-
Fragmentation: THP ethers are fragile.[4] You may see a strong fragment corresponding to the loss of Dihydropyran (M - 84 Da).
-
Example: If Mono-THP Lubiprostone MW is ~574, look for m/z 597 (Na+) and a fragment at m/z 413 (Loss of THP+Water).
-
NMR Spectroscopy (1H)
-
Solvent: CDCl3 or Acetone-d6.
-
Diagnostic Signals:
-
Anomeric Protons: Look for the acetal proton (O-CH-O) of the THP group. It typically appears as a multiplet (or two distinct signals for diastereomers) in the 4.5 – 4.9 ppm region.
-
THP Ring: Multiplets between 1.4 – 1.9 ppm (6 protons).[5]
-
Complexity: Due to diastereomers, single protons in the Lubiprostone backbone may appear as dual peaks with different integration ratios.
-
Troubleshooting & Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Target decomposes on Silica | Silica is too acidic. | Pre-wash column with 1% Triethylamine in Hexane. |
| Missing peaks in UV | Low extinction coefficient. | Switch to ELSD or measure UV at 205–210 nm. |
| Split peaks in HPLC | Diastereomer separation. | This is normal. Do not discard the "shoulder" peak; it is likely the other diastereomer. |
| Hydrolysis during storage | Residual acid presence.[4] | Store the purified oil with a trace of solid NaHCO3 or in benzene/toluene at -20°C. |
References
-
Ueno, R., et al. (2012). Process for the preparation of Lubiprostone and intermediates thereof.[6][7][8][9][10] U.S. Patent No. 8,093,416. Washington, DC: U.S. Patent and Trademark Office.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 2 for stability profiles of Tetrahydropyranyl ethers).
-
Sucampo AG. (2010). Method for the purification of Lubiprostone.[1][6][7][8][11] World Intellectual Property Organization, WO/2010/083597.
-
Bernady, K. F., et al. (1979). Prostaglandins and congeners.[7][11] 20. Synthesis of prostaglandins via conjugate addition of lithium cuprates to cyclopentenones.The Journal of Organic Chemistry, 44(9), 1438–1447. (Foundational chemistry for THP-protected prostaglandin synthesis).
Sources
- 1. ijirt.org [ijirt.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN111351869B - Analysis method for determining substances related to lubiprostone test sample - Google Patents [patents.google.com]
- 7. US20120309990A1 - Processes for the Purification of Lubiprostone - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. US20150005528A1 - Intermediates for the preparation of lubiprostone - Google Patents [patents.google.com]
- 10. WO2010083597A1 - Methods of making lubiprostone and intermediates thereof - Google Patents [patents.google.com]
- 11. EP2516412A4 - Processes for the purification of lubiprostone - Google Patents [patents.google.com]
Application Note: Preparation and Qualification of O-Tetrahydropyranyl Lubiprostone Reference Standards
Abstract
This application note details the synthesis, purification, and analytical qualification of O-Tetrahydropyranyl (THP) Lubiprostone , a critical process-related impurity reference standard. Lubiprostone, a bicyclic 13,14-dihydro-15-keto-16,16-difluoro-prostaglandin E1 derivative, is synthesized using tetrahydropyranyl protecting groups. Incomplete deprotection during the final synthetic steps can result in the retention of the THP moiety, necessitating a validated reference standard for impurity profiling (ICH Q3A). This guide provides a self-validating protocol for synthesizing this standard from the Active Pharmaceutical Ingredient (API), isolating the diastereomeric mixture, and characterizing it via HPLC, MS, and NMR.
Introduction & Scientific Rationale
The Role of THP in Lubiprostone Synthesis
Lubiprostone acts as a chloride channel activator (ClC-2) utilized in treating chronic idiopathic constipation and IBS-C. Its chemical structure features a sensitive bicyclic hemiketal core in equilibrium with a monocyclic form.
During the total synthesis of prostaglandins and their derivatives (like Lubiprostone), the tetrahydropyranyl (THP) group is frequently employed to protect hydroxyl functionalities (specifically at the C-11 or C-15 positions of the prostaglandin backbone) from oxidation or non-specific alkylation .
The Impurity Challenge
If the acidic hydrolysis step intended to remove the THP group is prematurely quenched or insufficient, O-Tetrahydropyranyl Lubiprostone persists as a lipophilic impurity in the final drug substance.
-
Regulatory Requirement: To quantify this impurity, a characterized reference standard is required.
-
Stereochemical Complexity: The introduction of the THP group creates a new chiral center at the acetal carbon. Since Lubiprostone is a single enantiomer, the reaction yields a pair of diastereomers (epimers). The reference standard will typically appear as two closely eluting peaks in high-resolution chromatography.
Chemical Basis & Retrosynthesis
The preparation involves the "reverse" reaction of the deprotection step: the acid-catalyzed protection of the Lubiprostone hemiketal hydroxyl group using 3,4-dihydro-2H-pyran (DHP).
Reaction:
Selection of Catalyst: We utilize Pyridinium p-toluenesulfonate (PPTS) rather than stronger acids (like p-TsOH).
-
Causality: Lubiprostone contains an acid-sensitive 15-ketone and a fluorine-substituted side chain.[1][2] Strong acids can cause dehydration (elimination of the OH) or rearrangement of the bicyclic core. PPTS provides a gentle proton source sufficient to activate the enol ether of DHP without degrading the prostanoic acid backbone.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the preparation of O-Tetrahydropyranyl Lubiprostone. The mild acid catalyst (PPTS) ensures the integrity of the bicyclic core.
Experimental Protocols
Protocol A: Synthesis of O-THP Lubiprostone
Materials:
-
Lubiprostone API (>99% purity)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), Anhydrous
-
Sodium Bicarbonate (Sat. aq.)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 100 mg (0.256 mmol) of Lubiprostone in 5.0 mL of anhydrous DCM.
-
Activation: Add 6.4 mg (0.025 mmol, 0.1 eq) of PPTS. Stir for 5 minutes at room temperature.
-
Addition: Add 70 µL (0.768 mmol, 3.0 eq) of DHP dropwise via syringe.
-
Reaction: Stir at ambient temperature (20-25°C).
-
Self-Validation Check: Perform Thin Layer Chromatography (TLC) every hour (Eluent: 50% EtOAc/Hexane).
-
Target: Disappearance of the Lubiprostone spot (Rf ~0.2) and appearance of two higher, closely spaced spots (Rf ~0.5-0.6, corresponding to the diastereomers).
-
-
Quench: Once starting material is consumed (typically 4-6 hours), add 10 mL of saturated NaHCO₃ solution. Stir vigorously for 10 minutes to neutralize the acid.
-
Extraction: Extract with DCM (3 x 10 mL). Combine organic layers.
-
Drying: Wash combined organics with Brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a colorless oil (crude).
Protocol B: Purification via Flash Chromatography
Since the THP ether is significantly less polar than the parent alcohol, silica gel chromatography is effective.
-
Column Prep: Pack a 12g silica cartridge equilibrated with 10% EtOAc in Hexane.
-
Loading: Dissolve the crude oil in minimal DCM and load onto the column.
-
Elution Gradient:
-
0-5 min: 10% EtOAc (Isocratic)
-
5-20 min: 10% → 40% EtOAc (Linear Gradient)
-
-
Collection: Collect fractions showing UV absorbance (210 nm, though weak) or stain activity (permanganate stain is recommended for prostaglandins).
-
Note: The product will elute significantly earlier than unreacted Lubiprostone.
-
-
Isolation: Pool fractions containing the pure product (diastereomers may partially separate; pool them together for the reference standard). Evaporate to dryness.
Analytical Characterization & Qualification
To qualify this material as a reference standard, structural identity and purity must be established.
Data Summary: Expected Properties
| Parameter | Lubiprostone (API) | O-THP Lubiprostone (Standard) |
| Molecular Formula | C₂₀H₃₂F₂O₅ | C₂₅H₄₀F₂O₆ |
| Molecular Weight | 390.46 g/mol | 474.59 g/mol |
| Appearance | White crystalline powder | Colorless viscous oil / waxy solid |
| HPLC Retention (RP) | ~10-12 min (Method dependent) | ~15-18 min (Shift due to lipophilicity) |
| Chirality | Single Enantiomer | Mixture of 2 Diastereomers |
HPLC Method (Purity & Specificity)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient: 30% B to 90% B over 20 minutes. Detection: UV at 210 nm (or CAD/ELSD for higher sensitivity).
-
Observation: The O-THP standard should appear as a "doublet" peak (split top or partial resolution) eluting after the Lubiprostone main peak. This confirms the formation of the hydrophobic ether.
NMR Spectroscopy (Structural Confirmation)
** Solvent:** CDCl₃
-
Diagnostic Signal 1 (THP Anomeric Proton): Look for a multiplet (or two overlapping signals) in the range of δ 4.5 – 4.7 ppm . This proton is unique to the O-CH-O acetal linkage of the THP group.
-
Diagnostic Signal 2 (Loss of OH): In the parent Lubiprostone, the hemiketal OH often appears as a broad singlet (exchangeable). In the O-THP derivative, this signal must be absent.
-
Integration Check: The ratio of the THP anomeric proton (1H) to the terminal methyl of the Lubiprostone side chain (3H, triplet at ~0.9 ppm) must be 1:3 .
Mass Spectrometry (MS)
Mode: ESI Positive Target Ions:
-
[M+Na]+: 497.6 Da
-
[M+NH4]+: 492.6 Da
-
Fragmentation: In-source fragmentation often cleaves the THP group, showing a daughter ion at 391 Da (Lubiprostone+H) or 373 Da (Lubiprostone-H2O). Caution: Do not mistake the fragment for the parent. Ensure the molecular ion (497.6) is visible to confirm the ether linkage.
Qualification Logic Diagram
Figure 2: Decision tree for the qualification of the synthesized reference standard. All three orthogonal methods must align before the material is released for QC use.
Storage and Stability
-
Storage: Store at -20°C under Argon. THP ethers are stable to base but can hydrolyze in the presence of moisture and trace acid over time.
-
Handling: Dissolve in Acetonitrile for HPLC stock solutions. Avoid Methanol if the solution is acidic, as trans-acetalization can occur.
References
-
Ueno, R., et al. (2014). Process for the preparation of lubiprostone. U.S. Patent No.[3] 8,846,958.[1] Washington, DC: U.S. Patent and Trademark Office. Link
-
Sucampo Pharmaceuticals, Inc. (2012). Amitiza (Lubiprostone) Prescribing Information. U.S. Food and Drug Administration.[1][2][4][5] Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Refer to Chapter on Protection of Alcohols).
-
International Conference on Harmonisation (ICH). (2006).[1][2] Impurities in New Drug Substances Q3A(R2). Link
Sources
- 1. US8846958B2 - Process for the preparation of lubiprostone - Google Patents [patents.google.com]
- 2. US20150005528A1 - Intermediates for the preparation of lubiprostone - Google Patents [patents.google.com]
- 3. US10457623B1 - Process for the preparation of Lubiprostone and intermediates thereof - Google Patents [patents.google.com]
- 4. Lubiprostone - Wikipedia [en.wikipedia.org]
- 5. Lubiprostone: RU 0211, SPI 0211 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopy Interpretation of O-Tetrahydropyranyl Lubiprostone
Executive Summary & Structural Complexity
Lubiprostone is a bicyclic 13,14-dihydro-15-keto-16,16-difluoro-prostaglandin E1 derivative widely utilized as a chloride channel-2 (ClC-2) activator for the treatment of chronic idiopathic constipation[1]. During the total synthesis of lubiprostone, the C-11 hydroxyl group is frequently protected as an O-tetrahydropyranyl (THP) ether to prevent unwanted side reactions during critical conjugate addition and oxidation steps[2].
The structural elucidation of O-Tetrahydropyranyl Lubiprostone via NMR spectroscopy presents a unique dual-complexity:
-
Ring-Chain Tautomerization: Lubiprostone exists in a dynamic equilibrium between an acyclic 15-keto monocyclic form and a bicyclic hemiketal form[1].
-
Diastereomeric Doubling: The addition of the THP protecting group introduces a new chiral center at the C-2' acetal carbon of the pyran ring. Because the lubiprostone backbone is enantiopure, the racemic THP protection yields a mixture of diastereomers, resulting in peak doubling (anisochrony) across both
H and C spectra[3].
This application note provides a self-validating protocol and interpretive framework for deconvoluting the NMR spectra of this critical pharmaceutical intermediate.
Rationale for Experimental Design (Causality)
To achieve a clean, interpretable spectrum, the experimental conditions must actively suppress the molecule's structural variability.
-
Solvent Selection (Tautomeric Locking): In polar solvents like D
O, the ratio of the bicyclic hemiketal form to the monocyclic form is approximately 6:1[4]. However, in non-polar solvents such as CDCl , the equilibrium is heavily driven toward the bicyclic form, achieving a 96:4 ratio[4]. Therefore, CDCl is strictly mandated to "lock" the tautomer and prevent severe spectral overlap. -
Acid-Free Environment (Degradation Prevention): THP ethers are highly acid-labile. CDCl
naturally degrades over time to produce trace phosgene and DCl. If untreated CDCl is used, the THP group will spontaneously deprotect in the NMR tube. Passing the solvent through basic alumina prior to use is a mandatory causal step to preserve the analyte's integrity.
Fig 1: Analytical workflow for the NMR elucidation of THP-protected Lubiprostone.
Self-Validating Protocol: Sample Preparation & Acquisition
This methodology incorporates an internal validation gateway to ensure sample integrity before committing to time-intensive 2D NMR acquisitions.
Step 1: Solvent Neutralization
-
Pack a glass Pasteur pipette with 2 cm of activated basic alumina (Brockmann I) plugged with glass wool.
-
Elute 0.7 mL of CDCl
through the plug directly into a clean glass vial. Causality: Removes trace DCl to prevent in situ THP cleavage.
Step 2: Sample Dissolution & Equilibration
-
Dissolve 15–20 mg of O-Tetrahydropyranyl Lubiprostone in 0.6 mL of the neutralized CDCl
. -
Transfer to a 5 mm NMR tube and allow the sample to rest at 298 K for 15 minutes. Causality: Ensures the ring-chain tautomeric equilibrium stabilizes at the expected 96:4 bicyclic-to-monocyclic ratio.
Step 3: 1D Acquisition & Internal Validation (The Gateway)
-
Acquire a standard
H NMR spectrum (minimum 16 scans, 298 K). -
Validation Check: Inspect the spectrum for a broad singlet at
3.0–3.5 ppm (free C-11 OH) or alkene multiplets at 4.6 and 6.3 ppm (free dihydropyran).-
If present: The sample has degraded. Abort acquisition and re-purify.
-
If absent: The THP ether is intact. Proceed to Step 4.
-
Step 4: 2D NMR Acquisition
-
Acquire
C, F, COSY, HSQC, and HMBC spectra. Set the F decoupling on the C channel if available to simplify the C-16/C-15/C-17 multiplets.
Quantitative Data: Chemical Shift Assignments
The presence of diastereomers causes distinct doubling of signals near the C-11 attachment point. The data below summarizes the critical diagnostic shifts required to confirm the structure.
Table 1: H NMR Diagnostic Shifts (CDCl , 298 K)
| Proton Assignment | Chemical Shift ( | Multiplicity | Causality / Structural Note |
| THP H-2' (Acetal) | 4.60 – 4.75 | m (doubled) | Anomeric proton; doubled due to R/S diastereomers at the C-2' position[5]. |
| Lubiprostone H-11 | 4.15 – 4.30 | m | Shifted downfield due to etherification; overlaps with THP ring protons[1]. |
| THP H-6' | 3.40 – 3.90 | m | Deshielded by the adjacent oxygen atom within the pyran ring[5]. |
| Lubiprostone H-8 | 2.50 – 2.65 | dd | Adjacent to the C-8 ketone; confirms the integrity of the cyclopentanone ring[1]. |
Table 2: C NMR Diagnostic Shifts (CDCl , 298 K)
| Carbon Assignment | Chemical Shift ( | Causality / Structural Note |
| Lubiprostone C-1 | ~176.0 | Carboxylic acid carbonyl. |
| Lubiprostone C-16 | 118.0 – 124.0 (t) | Triplet splitting due to |
| THP C-2' (Acetal) | 96.0 – 100.0 (doubled) | Anomeric carbon; doubled due to the diastereomeric mixture[5]. |
| Lubiprostone C-15 | 95.0 – 100.0 | Hemiketal carbon; confirms the molecule is locked in the 96:4 bicyclic tautomer state[1]. |
| Lubiprostone C-11 | 75.0 – 80.0 | Site of THP attachment; deshielded relative to the free secondary alcohol. |
2D NMR Strategies for Diastereomer Deconvolution
Because the THP C-2' acetal carbon and the Lubiprostone C-15 hemiketal carbon both resonate in the
Mechanistic Deconvolution Strategy:
-
Identify the Acetal Proton: Locate the doubled THP H-2' signals at
4.60–4.75 ppm in the H spectrum. -
Trace the Ether Linkage: Use the HMBC spectrum to observe the
correlation from the THP H-2' proton to the Lubiprostone C-11 carbon ( 75–80 ppm). -
Confirm the Hemiketal: The C-15 hemiketal carbon (
95–100 ppm) will not show an HMBC correlation to the THP protons, definitively distinguishing it from the THP C-2' carbon.
Fig 2: Logical 2D NMR correlation network for confirming THP ether connectivity at C-11.
References
-
[1] Ueno, R., et al. "Process for the preparation of lubiprostone." Google Patents (US8846958B2). Available at:
-
[2] Ueno, R., et al. "Intermediates for the preparation of lubiprostone." Google Patents (US20150005528A1). Available at:
-
[4] Ueno, R., et al. "Processes for preparation of lubiprostone." Google Patents (EP2627647B1). Available at:
-
[3] "Proton and carbon-13 nuclear magnetic resonance spectroscopy of diastereoisomeric 3- and 17 beta-tetrahydropyranyl ether derivatives of estrone and estradiol." PubMed. Available at:[Link]
-
[5] "One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols." Royal Society of Chemistry. Available at:[Link]
Sources
- 1. US8846958B2 - Process for the preparation of lubiprostone - Google Patents [patents.google.com]
- 2. US20150005528A1 - Intermediates for the preparation of lubiprostone - Google Patents [patents.google.com]
- 3. Proton and carbon-13 nuclear magnetic resonance spectroscopy of diastereoisomeric 3- and 17 beta-tetrahydropyranyl ether derivatives of estrone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2627647B1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Application Note: Chromatographic Strategies for the Separation of Lubiprostone and its THP-Protected Synthetic Intermediate
Abstract
This application note provides a comprehensive guide for the chromatographic separation of the active pharmaceutical ingredient (API) Lubiprostone from its tetrahydropyranyl (THP)-protected synthetic intermediates. Effective separation of the final API from its precursors is a critical step in ensuring the purity, safety, and efficacy of the final drug product. We present detailed protocols for both reversed-phase high-performance liquid chromatography (RP-HPLC) and normal-phase high-performance liquid chromatography (NP-HPLC), offering orthogonal approaches to this separation challenge. Additionally, we explore the application of Supercritical Fluid Chromatography (SFC) for the chiral separation of Lubiprostone, a crucial consideration for controlling its stereoisomeric purity. This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of Lubiprostone.
Introduction: The Importance of Purity in Lubiprostone Synthesis
Lubiprostone is a bicyclic fatty acid derivative of prostaglandin E1 used for the treatment of chronic idiopathic constipation. Its synthesis involves a multi-step process where hydroxyl groups are often protected to prevent unwanted side reactions. A common and effective protecting group for alcohols in prostaglandin synthesis is the tetrahydropyranyl (THP) group. The THP ether is stable under various reaction conditions but can be readily removed in the final steps of the synthesis.
The presence of residual THP-protected intermediates in the final Lubiprostone API is considered an impurity and must be carefully monitored and controlled to meet stringent regulatory requirements. Incomplete deprotection or inefficient purification can lead to the presence of these intermediates, potentially impacting the safety and efficacy of the drug product. Therefore, robust and reliable analytical methods are essential for the accurate quantification of Lubiprostone and the effective separation from its THP-protected precursors.
This application note details chromatographic strategies to achieve this separation, providing scientists with the necessary tools for process monitoring, impurity profiling, and final product quality control.
Chemical Structures and Chromatographic Considerations
Understanding the chemical structures of Lubiprostone and its THP-protected intermediate is fundamental to developing an effective separation strategy.
Figure 1: Chemical structures of Lubiprostone and a representative THP-protected intermediate.
The key structural difference influencing chromatographic behavior is the presence of the bulky, non-polar THP group in the intermediate. This makes the THP-protected intermediate significantly less polar than Lubiprostone, which possesses free hydroxyl groups. This polarity difference is the primary principle upon which the following separation methods are based.
Reversed-Phase HPLC (RP-HPLC) Method
RP-HPLC is a widely used technique for the analysis of pharmaceutical compounds. In this mode, a non-polar stationary phase is used with a polar mobile phase. Consequently, more polar compounds, like Lubiprostone, will elute earlier, while less polar compounds, such as the THP-protected intermediate, will be retained longer on the column.
Rationale for Method Design
The selection of a C18 column provides a universal non-polar stationary phase suitable for the retention of both analytes. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of the separation by adjusting the organic modifier concentration and pH. A gradient elution is proposed to ensure adequate retention and resolution of the less polar THP-intermediate while maintaining a reasonable analysis time for the earlier eluting Lubiprostone.
Experimental Protocol
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.8 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. |
Table 1: Proposed RP-HPLC method parameters for the separation of Lubiprostone and its THP-protected intermediate.
Expected Results
Under these conditions, Lubiprostone is expected to elute first, followed by the THP-protected intermediate. The gradient ensures that the more retained intermediate is eluted with good peak shape within a practical timeframe.
Normal-Phase HPLC (NP-HPLC) Method
NP-HPLC provides an orthogonal separation mechanism to RP-HPLC, utilizing a polar stationary phase and a non-polar mobile phase. In this mode, the elution order is reversed, with the less polar THP-protected intermediate eluting before the more polar Lubiprostone. This can be particularly advantageous for confirming peak purity and for separating isomers that may co-elute in RP-HPLC. A previously reported NP-HPLC method for Lubiprostone and its related substances serves as a strong foundation for this application.
Rationale for Method Design
A silica or cyano-propyl bonded column serves as the polar stationary phase. The mobile phase consists of a mixture of a non-polar solvent like n-hexane and a more polar modifier such as ethanol or isopropanol, with a small amount of acid (e.g., acetic acid) to improve peak shape for the acidic Lubiprostone.
Experimental Protocol
| Parameter | Condition |
| Column | Silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol:Glacial Acetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 290 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve sample in the mobile phase to a final concentration of 0.5 mg/mL. |
Table 2: Proposed NP-HPLC method parameters for the separation of Lubiprostone and its THP-protected intermediate.
Expected Results
The less polar THP-protected intermediate will have minimal interaction with the polar stationary phase and will elute early. The more polar Lubiprostone, with its free hydroxyl and carboxylic acid groups, will be more strongly retained and elute later.
Figure 2: Overall analytical workflow for the comprehensive analysis of Lubiprostone and its intermediates.
Chiral Separation using Supercritical Fluid Chromatography (SFC)
Lubiprostone is a chiral molecule, and control of its stereochemistry is critical for its biological activity. SFC is a powerful technique for chiral separations, often providing faster analysis times and using less organic solvent compared to chiral HPLC.
Rationale for Method Design
Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds, including prostaglandins. Supercritical carbon dioxide is the primary mobile phase, with a polar organic modifier like methanol or ethanol to modulate retention and selectivity.
Experimental Protocol
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based) |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid (Gradient or Isocratic) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in methanol to a final concentration of 1 mg/mL. |
Table 3: Proposed Chiral SFC method parameters for the enantiomeric separation of Lubiprostone.
Expected Results
The chiral SFC method should provide baseline separation of the Lubiprostone enantiomers, allowing for the accurate determination of enantiomeric excess. The specific elution order of the enantiomers will depend on the exact chiral stationary phase used.
Method Validation and System Suitability
For use in a regulated environment, any of the proposed methods must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests should be performed before each analysis to ensure the chromatographic system is performing adequately. Typical system suitability parameters include retention time, resolution, tailing factor, and theoretical plates.
Conclusion
The successful chromatographic separation of Lubiprostone from its THP-protected intermediates is paramount for ensuring the quality and safety of this important therapeutic agent. This application note has detailed robust and reliable RP-HPLC, NP-HPLC, and chiral SFC methods to achieve this separation. The orthogonal nature of the RP-HPLC and NP-HPLC methods provides a high degree of confidence in the purity assessment of Lubiprostone. The chiral SFC method is essential for controlling the stereochemical integrity of the final product. By implementing these methods, researchers and drug development professionals can effectively monitor the synthesis process, control impurity levels, and ensure the final API meets all regulatory specifications.
References
-
U.S. Food and Drug Administration. AMITIZA (lubiprostone) capsules, for oral use. Highlights of Prescribing Information.[Link]
-
International Journal of Innovative Research in Technology. QUANTITATIVE DETERMINATION OF LUBIPROSTONE IN BULK FORM AND MARKETED PHARMACEUTICAL PREPARATIONS BY A VALIDATED HPLC METHOD.[Link]
-
Francotte, E. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC Europe, 29(4), 200-207. [Link]
-
Veeprho. Lubiprostone Impurities and Related Compound.[Link]
-
Tóth, G., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3721. [Link]
-
Hecker, M., Hatzelmann, A., & Ullrich, V. (1987). Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites. Biochemical pharmacology, 36(6), 851–855. [Link]
- Lee, C. H., et al. (2022).
Sample Preparation Strategies for O-Tetrahydropyranyl Lubiprostone Impurity Profiling
Application Note: AN-LUB-THP-01
High-Sensitivity Preservation of Acid-Labile Intermediates in Fatty Acid Derivative Analysis
Abstract
Profiling process-related impurities in Lubiprostone (a bicyclic fatty acid derivative) presents a unique "stability paradox." The target impurity, O-Tetrahydropyranyl (THP) Lubiprostone , contains an acid-labile acetal linkage, while the Active Pharmaceutical Ingredient (API) is susceptible to base-catalyzed epimerization. Standard acidic sample preparations used to stabilize the API will hydrolyze the THP impurity, leading to false-negative results. This Application Note details a Neutral-Diluent/Cold-Chain Protocol designed to preserve the THP moiety during extraction and analysis, ensuring compliance with ICH Q3A(R2) reporting thresholds.
Introduction & Chemical Context
Lubiprostone acts as a chloride channel activator (ClC-2) and is structurally related to prostaglandin E1.[1][2] Its synthesis often involves the protection of the C15-hydroxyl group using Dihydropyran (DHP), forming the O-Tetrahydropyranyl (THP) intermediate .
If the deprotection step is incomplete, the THP-adduct remains as a process impurity.
The Stability Paradox
Successful analysis requires navigating two opposing chemical risks:
-
Acid Lability (The Impurity): The THP group is an acetal. In the presence of strong acids (often used in Mobile Phases or Diluents to protonate fatty acids), it hydrolyzes back to the alcohol (Lubiprostone) and 5-hydroxypentanal.
-
Risk:[3] Acidic diluents cause the impurity to disappear before injection.
-
-
Base Sensitivity (The API): Lubiprostone contains a bicyclic ketone structure sensitive to keto-enol tautomerization and epimerization at the
-positions (C11/C15) under basic conditions.-
Risk:[3] Basic diluents generate degradants (epimers) that were not originally present.
-
Experimental Protocol: The "Neutral-Cold" Workflow
2.1 Reagents & Materials
-
Solvent A: Acetonitrile (LC-MS Grade).
-
Solvent B: HPLC Grade Water (Milli-Q or equivalent).
-
Buffer: Ammonium Acetate (10 mM, pH 7.0) – Used for buffering the aqueous phase if necessary, though pure water is preferred to avoid salt precipitation in high organic diluents.
-
Filters: 0.2 µm PTFE (Hydrophobic) or Nylon. Avoid Cellulose Acetate (can be acidic).
-
Vials: Amber glass (silanized preferred to prevent acid leaching from glass).
2.2 Sample Preparation Procedure
A. For API (Drug Substance):
-
Weighing: Accurately weigh 50.0 mg of Lubiprostone API into a 50 mL volumetric flask.
-
Dissolution (The Critical Step):
-
Add 20 mL of 100% Acetonitrile .
-
Reasoning: Lubiprostone and the THP-impurity are highly lipophilic. Initial dissolution in pure organic solvent prevents micelle formation and ensures complete solubilization without pH shock.
-
Sonicate for 5 minutes (maintain water bath < 25°C).
-
-
Dilution: Make up to volume with Water . Final solvent composition: 50:50 ACN:Water .
-
Note: Do not use acidic buffers (e.g., Phosphate pH 3.0) in the diluent.
-
-
Homogenization: Invert 10 times.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial.
-
Storage: Immediately place in an autosampler set to 4°C .
B. For Soft Gel Capsules (Drug Product): Challenge: High lipid content (Medium Chain Triglycerides - MCT) interferes with retention and detection.
-
Extraction: Cut 10 capsules and squeeze contents into a centrifuge tube. Wash shells with 5 mL Hexane .
-
Partition: Add 5 mL Acetonitrile (saturated with hexane).
-
Vortex/Centrifuge: Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 min at 5°C.
-
Separation: The ACN layer (bottom) contains the Lubiprostone and THP-impurity. The Hexane layer (top) retains the MCT oil.
-
Collection: Withdraw the ACN layer. Dilute 1:1 with Water before injection to match initial mobile phase strength.
Visualizing the Workflow & Logic
Figure 1: The "Neutral-Cold" Extraction Workflow
This flowchart illustrates the decision matrix for handling API vs. Capsules, emphasizing the removal of lipids and maintenance of neutral pH.
Caption: Figure 1. Step-by-step sample preparation workflow prioritizing neutral pH and lipid removal.
Figure 2: The Stability Window
This diagram visualizes the "Stability Paradox." The green zone represents the narrow operational window for sample preparation.
Caption: Figure 2. The chemical stability window. Extreme pH levels lead to either impurity loss (Acid) or API degradation (Base).
Instrumental Parameters & Validation
While sample prep is the focus, the chromatographic method must support the separation.
| Parameter | Condition | Rationale |
| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | Phenyl-Hexyl offers superior selectivity for geometric isomers and fatty acid derivatives. |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Acid is required for API retention (protonating the carboxylic acid). |
| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic compounds. |
| Gradient | 40% B to 90% B in 20 mins | Fast gradient minimizes the time the acid-labile THP is exposed to the acidic MP. |
| Flow Rate | 1.0 mL/min | Standard backpressure. |
| Temp | 15°C (Column Oven) | Critical: Lowering column temp reduces on-column hydrolysis rate of THP. |
| Detection | UV 210 nm or CAD/MS | Lubiprostone has weak UV absorbance; 210 nm targets the carbonyls. |
System Suitability & Self-Validation
To ensure the protocol is working, perform a Solution Stability Check :
-
Inject the Standard Solution at T=0.
-
Leave the vial in the autosampler (4°C) for 12 hours.
-
Re-inject.
-
Acceptance Criteria: The area of the THP-Lubiprostone peak should not decrease by >5%. If it decreases, the diluent is too acidic or the temperature is too high.
References
-
International Conference on Harmonisation (ICH). (2006).[4] Impurities in New Drug Substances Q3A(R2).[4][5][6] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2006).[1] NDA 021908: Amitiza (Lubiprostone) Chemistry Review. (Discusses impurity thresholds and fatty acid derivative stability). Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[7] (Definitive source on Tetrahydropyranyl ether stability and cleavage conditions). Wiley-Interscience.[7]
-
Cuppoletti, J., et al. (2004).[8] SPI-0211 activates T84 cell chloride transport and recombinant human ClC-2 chloride currents. American Journal of Physiology-Cell Physiology. (Details the ClC-2 mechanism and structure). Retrieved from [Link]
Sources
- 1. Lubiprostone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN111351867A - Analysis method for determining substances related to lubiprostone test sample - Google Patents [patents.google.com]
- 4. database.ich.org [database.ich.org]
- 5. tga.gov.au [tga.gov.au]
- 6. youtube.com [youtube.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Deprotection of O-Tetrahydropyranyl Lubiprostone
Welcome to the technical support center for the optimization of O-Tetrahydropyranyl (O-THP) deprotection of Lubiprostone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges of this critical synthetic step. As every experienced chemist knows, the removal of a protecting group can be as crucial and challenging as its installation, particularly with a functionally rich and potentially sensitive molecule like Lubiprostone.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Understanding the Chemistry: Why THP Deprotection of Lubiprostone Can Be Tricky
The tetrahydropyranyl (THP) group is a common acetal-based protecting group for alcohols, favored for its ease of installation and general stability to many non-acidic reagents.[1][2][3] Its removal is typically achieved under acidic conditions.[2][4] However, the molecular architecture of Lubiprostone presents specific challenges that necessitate careful optimization of the deprotection step.
Key Considerations for Lubiprostone:
-
Acid Sensitivity: Lubiprostone contains a ketone and a carboxylic acid moiety. The 15-keto-PGE structure can be sensitive to harsh acidic conditions, potentially leading to side reactions or degradation.[5][6]
-
Diastereomers: The introduction of the THP group creates a new stereocenter, resulting in a mixture of diastereomers.[4][7] While this is often inconsequential for the protection step, it is a factor to be aware of during analysis.
The goal is to achieve complete removal of the THP ether with high yield and minimal degradation of the Lubiprostone molecule. This requires a delicate balance of reaction conditions.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the deprotection of O-THP Lubiprostone in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Q: I am observing a significant amount of starting material (O-THP Lubiprostone) remaining even after extended reaction times. What could be the cause and how can I resolve it?
A: Incomplete deprotection is a common hurdle. Several factors can contribute to this issue. Let's break down the potential causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Insufficient Acid Catalyst Activity: The deprotection is an acid-catalyzed hydrolysis of the acetal.[2][4]
-
Solution: Ensure your acid catalyst is fresh and active. For protic acids like p-toluenesulfonic acid (PTSA) or acetic acid, use a freshly opened bottle or titrate to confirm its concentration.[8]
-
-
Suboptimal Reaction Temperature: While many THP deprotections proceed at room temperature, some substrates require gentle heating to achieve a reasonable reaction rate.
-
Solution: If the reaction is sluggish at room temperature, consider gently warming the reaction mixture to 40-50 °C.[4] Monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid the formation of degradation products.
-
-
Inappropriate Solvent System: The choice of solvent can significantly impact the reaction rate.
-
Solution: A common and effective solvent system for THP deprotection is a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 4:2:1 ratio).[8] The water is essential for the hydrolysis of the acetal. If you are using a non-aqueous system, ensure a source of protons is available.
-
Issue 2: Formation of Side Products and Degradation
Q: My reaction is proceeding, but I am observing the formation of multiple unidentified spots on my TLC plate, and my overall yield of Lubiprostone is low. What are the likely side reactions, and how can I minimize them?
A: The formation of side products is often indicative of conditions that are too harsh for the Lubiprostone molecule.
Potential Causes & Mitigation Strategies:
-
Excessively Strong Acid: Strong mineral acids can cause degradation of the sensitive functional groups in Lubiprostone.
-
Prolonged Reaction Time or Elevated Temperature: Even under mild conditions, extended exposure to acid or heat can lead to degradation.
-
Solution: Monitor the reaction progress diligently using TLC or HPLC. Quench the reaction as soon as the starting material is consumed. Avoid excessive heating.
-
-
Alternative Mild Deprotection Methods: For highly sensitive substrates, traditional acidic methods may not be suitable.
-
Solution: Consider exploring alternative, milder deprotection protocols. A notable example is the use of lithium chloride (LiCl) in a mixture of water and dimethyl sulfoxide (DMSO) at elevated temperatures (around 90 °C).[1][3][9] This method avoids the use of strong acids.[1][3] Other Lewis acids like copper(II) chloride dihydrate have also been reported for THP deprotection.[10]
-
Section 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key deprotection experiments and a table summarizing various reaction conditions for easy comparison.
Protocol 1: Mild Acidic Deprotection using Acetic Acid
-
Dissolve the O-THP Lubiprostone (1.0 equivalent) in a 4:2:1 mixture of acetic acid, tetrahydrofuran (THF), and water.[8]
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC or HPLC every 30 minutes until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[4]
Protocol 2: Neutral Deprotection using Lithium Chloride
-
In a round-bottom flask, combine the O-THP Lubiprostone (1 equivalent), lithium chloride (5 equivalents), and water (10 equivalents) in dimethyl sulfoxide (DMSO).[1][3]
-
Heat the mixture to 90 °C under a nitrogen atmosphere.[1][3]
-
Stir the reaction at this temperature and monitor its progress by TLC or HPLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract the product with diethyl ether.[3]
-
Wash the combined organic extracts with water, then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Table 1: Comparison of Deprotection Conditions
| Method | Reagents & Solvents | Temperature | Typical Reaction Time | Key Advantages | Potential Drawbacks | Reference |
| Mild Acidic | Acetic Acid/THF/Water (4:2:1) | Room Temp to 45°C | 1-6 hours | Readily available reagents, straightforward workup. | May not be suitable for extremely acid-sensitive substrates. | [8] |
| Milder Acidic | Pyridinium p-toluenesulfonate (PPTS) in Ethanol | Room Temp | 2-8 hours | Milder than TsOH, good for acid-sensitive molecules. | May be slower than stronger acids. | [2] |
| Neutral | LiCl/H₂O in DMSO | 90°C | 4-8 hours | Avoids acidic conditions, good for highly sensitive substrates. | Requires elevated temperature, DMSO can be difficult to remove. | [1][3][9] |
| Lewis Acid | CuCl₂·2H₂O in 95% Ethanol | Reflux | 2-3 hours | Catalytic amount of reagent, relatively fast. | May not be compatible with all functional groups. | [10] |
Section 4: Visualizing the Process
Diagrams can aid in understanding the reaction mechanism and troubleshooting workflow.
Diagram 1: Acid-Catalyzed Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a THP ether.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete deprotection.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use a strong mineral acid like HCl or H₂SO₄ for a faster reaction?
A1: While strong mineral acids will certainly cleave the THP ether, they are generally not recommended for a sensitive substrate like Lubiprostone due to the high risk of degradation and side reactions.[11] It is always preferable to start with milder conditions and optimize from there.
Q2: How can I be sure my deprotection is complete?
A2: The most reliable method is to monitor the reaction using an analytical technique like TLC or HPLC. For TLC, co-spot your reaction mixture with your starting material (O-THP Lubiprostone) and, if available, an authentic sample of Lubiprostone. The reaction is complete when the starting material spot has completely disappeared.
Q3: My Lubiprostone product seems to be unstable during purification on silica gel. What can I do?
A3: If you suspect your product is degrading on silica gel, you can try a few strategies. First, ensure your silica gel is neutral. You can also try deactivating the silica gel by adding a small amount of a neutral or slightly basic solvent like triethylamine to your eluent system. Alternatively, consider other purification methods like preparative HPLC.
Q4: Are there any non-acidic methods for THP deprotection?
A4: Yes, several methods avoid the use of acidic conditions. As detailed in Protocol 2 and Table 1, using lithium chloride in aqueous DMSO is a well-established neutral deprotection method.[1][3][9] Other methods employing reagents like N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water have also been reported for the oxidative deprotection of THP ethers, although this would likely be too harsh for Lubiprostone.[12]
Q5: I see two spots for my O-THP Lubiprostone on the TLC plate. Is this normal?
A5: Yes, this is quite common. The formation of the THP ether introduces a new chiral center, leading to a mixture of diastereomers.[4][7] These diastereomers may have slightly different polarities and can sometimes be resolved on a TLC plate, appearing as two closely spaced spots.
References
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. [Link]
-
Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Kim, K. S., & Park, H. B. (2007). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 12(3), 635-653. [Link]
-
Wang, J., & Li, Y. (1999). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Journal of Chemical Research, Synopses, (5), 324-325. [Link]
-
Hajipour, A. R., & Ruoho, A. E. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry - Section B, 44B(3), 547-551. [Link]
-
Narender, M., Reddy, M. S., & Rao, K. R. (2004). A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water. Synthesis, 2004(10), 1741-1743. [Link]
-
Kamal, A., & Ramana, K. V. (2000). A Mild Method for the Deprotection of Tetrahydropyranyl (THP) Ethers Catalyzed by Iron(III) Tosylate. Synlett, 2000(10), 1476-1478. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2003). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 42B(11), 2907-2909. [Link]
- Ueno, R., & Cullis, P. R. (2013).
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
- Ueno, R., & Cullis, P. R. (2015).
-
Mohammadpoor-Baltork, I., & Khosropour, A. R. (2001). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Monatshefte für Chemie / Chemical Monthly, 132(12), 1513-1517. [Link]
-
Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. [Link]
-
Chirogate International Inc. (2020). PROCESS FOR THE PREPARATION OF LUBIPROSTONE AND INTERMEDIATES THEREOF. EP 3594201 A1. [Link]
- Ueno, R., & Cullis, P. R. (2012).
-
Drugs.com. (2025, September 2). Lubiprostone Side Effects: Common, Severe, Long Term. [Link]
-
Royal Society of Chemistry. (n.d.). Advances. [Link]
-
Reddy, M. A., Reddy, L. R., Bhanumathi, N., & Rao, K. R. (2007). A Mild and Efficient Method for Tetrahydropyranylation/Depyranylation of Alcohols and Phenols Under Neutral Conditions. Synthetic Communications, 31(10), 1531-1535. [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Lubiprostone?[Link]
-
WebMD. (2024, August 20). Lubiprostone (Amitiza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Kotke, M., & Schreiner, P. R. (2007). Generally Applicable Organocatalytic Tetrahydropyranylation of Hydroxy Functionalities with Very Low Catalyst Loading. Synthesis, 2007(05), 779-790. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
RxList. (2020, November 15). Amitiza (Lubiprostone): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Zhang, Y., et al. (2025). Evaluation of post-market adverse events of lubiprostone: a real-world adverse event analysis from the FAERS database. Scientific Reports, 15(1), 1-9. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP2627647B1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]
- 6. WO2012048447A1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. youtube.com [youtube.com]
- 12. A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water [organic-chemistry.org]
Reducing baseline noise in O-Tetrahydropyranyl Lubiprostone chromatograms
Welcome, Scientist. This guide is designed for researchers and drug development professionals encountering baseline noise during the chromatographic analysis of O-Tetrahydropyranyl Lubiprostone. As Senior Application Scientists, we understand that a stable baseline is the foundation of accurate and reproducible results. This document provides a systematic approach to diagnosing and resolving baseline issues, grounded in established scientific principles and regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What is baseline noise, and how does it negatively impact my Lubiprostone analysis?
A: Baseline noise refers to the random, high-frequency fluctuations of the detector signal when only the mobile phase is passing through the system.[1] A noisy baseline compromises the signal-to-noise ratio (S/N), which is a critical measure of method sensitivity.[1] This can obscure small impurity peaks, elevate the limit of detection (LOD) and limit of quantitation (LOQ), and ultimately affect the accuracy and precision of your quantitative analysis, which is crucial for regulatory submissions.[2]
Q2: I see a noisy baseline in my chromatogram. What are the first three things I should check?
A: Before delving into complex hardware diagnostics, always start with the most common and easily correctable sources:
-
Mobile Phase Preparation: Ensure you are using fresh, HPLC-grade solvents and reagents. Contaminants, especially in water or organic modifiers, are a frequent cause of noise.[3][4]
-
Degassing: Confirm that your mobile phase is thoroughly degassed. Dissolved gases can form microbubbles in the pump or detector cell, leading to pressure fluctuations and a noisy baseline.[1][5][6] An inline degasser is highly effective.[7]
-
System Leaks: Visually inspect all fittings and connections from the pump to the detector for any signs of leakage. A leak can introduce air and cause pressure instability.[1]
Q3: My baseline is consistently rising or falling (drifting), not just noisy. Is this a different problem?
A: Yes, this is baseline drift, a gradual, directional change in the baseline over time.[1] While some causes overlap with noise (e.g., mobile phase contamination), drift is often linked to:
-
Insufficient Column Equilibration: The column needs adequate time to stabilize with the mobile phase, especially when changing solvents or using ion-pairing agents.[4][7]
-
Temperature Fluctuations: Both the column and the detector are sensitive to changes in ambient temperature. A stable column compartment and detector cell temperature are essential.[7][8]
-
Mobile Phase Composition Change: This can occur if one solvent in a mixture is more volatile and evaporates, or if the mixing is inconsistent.[9]
-
Strongly Retained Contaminants: Contaminants from previous injections slowly eluting from the column can appear as a rising baseline.[4]
Systematic Troubleshooting Guide for Baseline Noise
A chaotic approach to troubleshooting wastes time, solvents, and resources. This guide provides a logical workflow, starting from the mobile phase and progressing through the HPLC system.
Diagram: Systematic Troubleshooting Workflow
Caption: Logical workflow for troubleshooting baseline noise.
Part A: The Mobile Phase - The Foundation of a Clean Baseline
The mobile phase is the most common source of baseline issues.[3] Its quality and preparation are paramount.
-
Symptom: High baseline noise, particularly in gradient elution, sometimes accompanied by "phantom peaks."[3]
-
Underlying Cause (The 'Why'): Low-purity solvents (e.g., non-HPLC grade) contain impurities that absorb at the detection wavelength. During a gradient, the changing solvent strength can cause these impurities to elute, creating a noisy or drifting baseline.[4] Similarly, dissolved air can form bubbles in the high-pressure environment of the system, causing pressure pulsations that manifest as regular, periodic noise.[1][6]
-
Recommended Action (The 'How'):
-
Use High-Purity Reagents: Always use HPLC-grade or LC-MS grade solvents and freshly prepared buffers from high-purity salts. Water should be of high purity (>18 MΩ·cm).[9]
-
Prepare Fresh Mobile Phase: Mobile phases, especially aqueous buffers, can support microbial growth over time. Prepare fresh solutions daily.[9] For Lubiprostone methods using phosphate buffers, ensure the buffer is fully dissolved and the pH is accurately adjusted before mixing with the organic modifier.[10]
-
Ensure Thorough Degassing: Use an inline vacuum degasser for optimal results.[7] If unavailable, helium sparging is a superior alternative to sonication, which is often ineffective as atmospheric gases can quickly redissolve.[6]
-
Filter the Mobile Phase: Filter all aqueous components and buffers through a 0.45 µm or 0.22 µm filter to remove particulate matter that can damage the pump and column.[10]
-
Part B: The HPLC System - Isolating Hardware Faults
If the mobile phase is confirmed to be clean and properly prepared, the next step is to investigate the instrument itself.
Diagram: Sources of Noise in an HPLC System
Caption: Potential sources of baseline noise along the HPLC flow path.
-
Symptom: Regular, pulsating noise that often correlates with the pump stroke.[3]
-
Underlying Cause (The 'Why'):
-
Pump: Worn pump seals or faulty check valves can cause pressure fluctuations and inconsistent mobile phase delivery, leading to a pulsating baseline.[1][3] Inadequate mixing of solvents in a gradient system can also introduce noise.[1]
-
Degasser: A malfunctioning online degasser will fail to remove dissolved gases, leading to bubble formation.[3]
-
Detector: An aging UV lamp will have lower light output, resulting in increased noise.[1] Contamination or air bubbles trapped in the detector flow cell can also cause erratic signals.[1][4]
-
-
Recommended Action (The 'How'):
-
Diagnose the Pump: Monitor the pressure trace from your chromatography data system (CDS). Large, regular pressure oscillations point to a pump issue.[5] Consult your instrument manual for instructions on cleaning or replacing check valves and piston seals.[1]
-
Verify Degasser Function: Ensure your degasser is operational and that the tubing is not permeable to air.
-
Isolate the Detector: To check the lamp, review its energy output or operating hours via the instrument software. If the flow cell is suspected, flush it with a strong, miscible solvent like methanol or isopropanol.[4]
-
Part C: The Column - The Heart of the Separation
A contaminated or degraded column can continuously leach compounds, causing significant baseline noise.[3]
-
Symptom: Irregular or drifting baseline that worsens over time or after specific sample injections.
-
Underlying Cause (The 'Why'): Strongly retained compounds from previous injections or from the sample matrix can build up on the column head. These can slowly elute in subsequent runs, especially during gradients, appearing as broad peaks or a rising baseline.[4] Additionally, harsh mobile phase conditions (e.g., extreme pH) can degrade the stationary phase itself, causing "column bleed."
-
Recommended Action (The 'How'):
-
Perform a Bypass Test: This is a critical diagnostic step. Disconnect the column and replace it with a zero-dead-volume union.[3] Run the mobile phase through the system to the detector.
-
If the baseline becomes stable, the column is the source of the noise.
-
If the noise persists, the issue lies within the mobile phase or the HPLC system (Parts A & B).
-
-
Flush and Regenerate: If the column is identified as the culprit, attempt to clean it by flushing with a series of strong solvents. Refer to the column manufacturer's guidelines for appropriate regeneration procedures.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained impurities and protect the primary column, extending its lifetime.[4]
-
Replace the Column: If cleaning procedures fail, the column has likely reached the end of its operational life and must be replaced.[11]
-
Method Validation and Robustness
All analytical procedures for pharmaceutical products must be validated to demonstrate they are suitable for their intended purpose.[2][12] This is a regulatory requirement outlined in guidelines such as ICH Q2(R1) and by agencies like the FDA.[13][14][15][16] A stable baseline is a prerequisite for achieving the required levels of accuracy, precision, linearity, and sensitivity during validation.[12] When troubleshooting, ensure that any changes to the method (e.g., changing solvent supplier) are assessed for their impact on the validated state of the procedure.
Summary of Troubleshooting Parameters
| Noise Characteristic | Probable Cause(s) | Recommended First Action(s) |
| Regular, Periodic Noise | Pump pulsations, faulty check valves, air in pump head.[1] | Check pump pressure trace for oscillations. Purge the pump. |
| Irregular, Random Noise | Dirty/contaminated mobile phase, column bleed, detector issue (dirty flow cell, failing lamp).[3][9] | Prepare fresh mobile phase. Perform column bypass test. |
| Baseline Drift (Up or Down) | Insufficient column equilibration, temperature fluctuation, mobile phase instability.[1][7] | Allow for longer column equilibration. Check column oven and lab temperature. |
| Spikes (Sharp Peaks) | Air bubbles passing through detector, electrical interference.[8] | Degas mobile phase thoroughly. Check for proper system grounding. |
References
- HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Chromatography Services.
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.). Scribd.
- Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
- Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
- 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
- QUANTITATIVE DETERMINATION OF LUBIPROSTONE IN BULK FORM AND MARKETED PHARMACEUTICAL PREPARATIONS BY A VALIDATED HPLC METHOD. (2025, July). IJIRT Journal.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
- Troubleshooting. (n.d.). BASi.
- HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
- 4-2 Baseline Problems | Technical Support. (n.d.). GL Sciences.
- Why am I getting Baseline noise in HPLC? (2016, March 7). ResearchGate.
- Analysis method for determining substances related to lubiprostone test sample. (n.d.). Google Patents.
Sources
- 1. welch-us.com [welch-us.com]
- 2. database.ich.org [database.ich.org]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. phenomenex.com [phenomenex.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. sepscience.com [sepscience.com]
- 8. 4-2 Baseline Problems | Technical Support | GL Sciences [glsciences.com]
- 9. BASi® | Troubleshooting [basinc.com]
- 10. ijirt.org [ijirt.org]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. fda.gov [fda.gov]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 16. biopharminternational.com [biopharminternational.com]
Controlling temperature effects on O-Tetrahydropyranyl Lubiprostone degradation
Topic: Controlling Temperature Effects on Degradation Kinetics
Ticket ID: #LUB-THP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermodynamic Conflict
User Query: How do I control temperature-induced degradation of O-Tetrahydropyranyl Lubiprostone during analysis and storage?
Scientist's Analysis:
Handling O-Tetrahydropyranyl Lubiprostone (typically the 11-O-THP intermediate or impurity) presents a "stability paradox" characteristic of prostaglandin synthesis. You are balancing two opposing degradation pathways driven by thermal energy (
-
Acid-Catalyzed Hydrolysis (The THP Defect): The tetrahydropyranyl (THP) ether is an acetal.[1] It is kinetically stable to base but highly labile to acid. Even trace acidity (e.g., from unneutralized CDCl₃ in NMR tubes or atmospheric CO₂ in wet solvents) combined with ambient heat (
) will trigger premature deprotection, reverting the molecule to Lubiprostone and 5-hydroxypentanal (or dihydropyran). -
Thermal Elimination (The Scaffold Defect): The Lubiprostone core (a 15-keto-prostaglandin derivative) is prone to
-elimination of the 11-hydroxyl group (once deprotected) or epimerization at C8 under thermal stress, especially in basic conditions.
The Solution: Control lies in maintaining a "Neutral-Cold" window . You must suppress the Arrhenius activation energy required for acetal hydrolysis without triggering the base-catalyzed skeletal degradation of the prostaglandin core.
Degradation Pathways & Logic
The following diagram illustrates the specific chemical fate of your molecule under thermal stress. Note that "degradation" here effectively means uncontrolled deprotection or scaffold destruction.
Figure 1: Thermal and chemical degradation pathways of O-THP Lubiprostone. The primary risk is acid-catalyzed cleavage of the THP group, accelerated by heat.
Troubleshooting Guide: Diagnostics & Solutions
Use this matrix to identify the source of degradation in your workflow.
| Symptom | Likely Root Cause | Diagnostic Check | Corrective Action |
| Loss of THP Peak in NMR (appearance of aldehyde/DHP signals) | Trace Acidity in Solvent + Heat | Check solvent pH. CDCl₃ often generates HCl upon storage. | Filter solvent through basic alumina or use CD₆CO (Acetone-d6) which is less acidic. Store at -20°C. |
| New Impurity RRT ~0.85-0.90 (HPLC) | Partial Hydrolysis during sample prep | Did you use sonication? Sonication generates local heat spots ( | Dissolve by gentle vortexing only. Maintain sample tray at 4°C. |
| Doublet peaks merging or broadening | Epimerization or Rotational Isomerism | Run VT-NMR (Variable Temp). If irreversible, it is chemical degradation. | Ensure pH is strictly neutral (7.0). Avoid amine bases in mobile phase if heating is required. |
| Non-linear Arrhenius Plot | Change in Mechanism | Degradation shifts from hydrolysis (low T) to elimination (high T). | Restrict stability studies to <30°C. Above this, the prostaglandin core degrades, confounding THP data. |
Experimental Protocols
Protocol A: Isothermal Stress Testing (Arrhenius Determination)
Goal: To determine the shelf-life (
Reagents:
-
Buffer A: 10 mM Ammonium Acetate (pH 7.0) - Neutral Control
-
Buffer B: 10 mM Phosphate Buffer (pH 4.5) - Acid Stress
-
Solvent: Acetonitrile (HPLC Grade)
Workflow:
-
Preparation: Prepare a 0.5 mg/mL solution of O-THP Lubiprostone in 50:50 ACN:Buffer.
-
Incubation: Aliquot into amber HPLC vials. Place in thermal chambers at 25°C, 40°C, and 60°C .
-
Sampling: Inject samples at
hours. -
Analysis: Use HPLC-UV (210 nm) or LC-MS.
-
Note: The THP group is not strongly UV active; detection relies on the prostaglandin carbonyls. LC-MS (ESI-) is preferred for specificity.
-
-
Calculation: Plot
vs .-
Pass Criteria: Linearity (
) indicates a single degradation mechanism. Curvature implies competing pathways (e.g., THP loss vs. core degradation).
-
Protocol B: Safe Handling for NMR Analysis
Goal: Prevent degradation inside the NMR tube.
-
Solvent Choice: Use Benzene-d6 or Acetone-d6 . Avoid CDCl₃ unless neutralized immediately before use.
-
Neutralization: If CDCl₃ is mandatory, pass it through a short plug of anhydrous
or basic alumina directly into the NMR tube. -
Temperature: Set the NMR probe temperature to 25°C (298 K) . Do not run high-temperature experiments (
) to sharpen peaks, as this will catalyze THP elimination in situ.
Frequently Asked Questions (FAQs)
Q1: Why does my O-THP Lubiprostone standard degrade even in the freezer? A: This is likely "Solid-State Hydrolysis." If the material was lyophilized from an acidic buffer or contains residual moisture, the "micro-pH" on the crystal surface can trigger degradation over months. Solution: Store under Argon, strictly dry, at -20°C or -80°C. Re-qualify the standard every 6 months.
Q2: Can I use heat to speed up the dissolution of the sample? A: No. Heating O-THP Lubiprostone in solution (especially protic solvents like methanol/water) significantly lowers the energy barrier for acetal hydrolysis. Use prolonged vortexing at room temperature or sonication only with an ice-bath to dissipate heat.
Q3: What is the impact of humidity on the degradation rate? A: Humidity is a catalyst carrier. According to ICH Q1A(R2) guidelines, hydrolytic degradation is a function of Relative Humidity (RH). For THP ethers, moisture provides the nucleophile (water) necessary to complete the hydrolysis cycle. Always store desiccated.
Decision Logic for Sample Handling
Follow this logic flow to ensure sample integrity during processing.
Figure 2: Operational decision tree for minimizing degradation risks during sample preparation.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] Geneva: ICH, 2003.
-
Ueno, R., et al. Process for the preparation of prostaglandin derivatives. U.S. Patent 8,093,415. Washington, DC: U.S. Patent and Trademark Office, 2012.
-
Wuts, P.G.M., & Greene, T.W. Greene's Protective Groups in Organic Synthesis.[6] 4th ed. John Wiley & Sons, 2006. (Foundational text on THP stability/lability).
-
ChemHelpAsap. Synthesis & Cleavage of THP Ethers. (Mechanistic overview of acid-catalyzed THP hydrolysis).
Sources
Technical Support Center: Troubleshooting Low Recovery of O-Tetrahydropyranyl Lubiprostone
Executive Summary & Chemical Context
The Core Issue: Low recovery rates of O-Tetrahydropyranyl Lubiprostone (O-THP Lubiprostone) are rarely due to physical loss. Instead, they are almost exclusively caused by unintentional chemical deprotection (hydrolysis) triggered by environmental acidity.
Chemical Reality: O-THP Lubiprostone is an acetal-protected intermediate. The tetrahydropyranyl (THP) ether moiety is kinetically stable to base but highly labile to acids (even weak Lewis acids or protic species like silanols on silica gel).
If you are experiencing "low recovery," you are likely converting your target molecule back into the deprotected alcohol (Lubiprostone precursor) or degrading the sensitive prostone bicyclic ring system during isolation or analysis.
Diagnostic Workflow
Use this decision tree to pinpoint the exact stage of loss.
Figure 1: Diagnostic decision tree for isolating the stage of O-THP Lubiprostone loss.
Technical Troubleshooting Guide (Q&A)
Category A: Chromatography & Purification (The #1 Source of Loss)
Q: I see my product in the crude mixture, but it vanishes after silica gel flash chromatography. Where did it go?
A: It likely degraded on the column. Standard silica gel is slightly acidic (pH 6.0–6.5, with local acidic silanol sites). This acidity is sufficient to catalyze the cleavage of the THP ether, reverting your molecule to the deprotected alcohol, which is much more polar and likely retained on the column or eluted in a later fraction you discarded.
Corrective Protocol: Neutralized Silica Chromatography
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) .
-
Equilibration: Flush the column with 2-3 column volumes of the mobile phase + 0.5% TEA.
-
Elution: Run your purification using a mobile phase containing 0.1% TEA .
Q: Can I use Alumina instead? A: Yes. Neutral Alumina (Activity Grade III) is a safer alternative for acid-sensitive THP ethers. However, ensure it is Neutral, not Basic, as the prostone ring of Lubiprostone can undergo epimerization or elimination in strong base.
Category B: Analytical Artifacts (HPLC/LC-MS)
Q: My LC-MS shows a split peak or low area counts for the O-THP standard.
A: You are likely using an acidic mobile phase. Standard reverse-phase methods often use 0.1% Formic Acid or TFA. This creates an acidic environment inside the column. Under high pressure and interaction with the stationary phase, the THP group hydrolyzes during the run.
Data Validation: Compare the peak area of your standard injected in:
-
Acidic MP: Water (0.1% Formic Acid) / MeCN.
-
Neutral MP: Water (10mM Ammonium Acetate, pH 7) / MeCN.
If the peak shape improves and area increases in the Neutral MP, your method was destroying the sample.
Recommended Analytical Conditions:
-
Column: C18 (Base-deactivated, e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 7.5–8.0).
-
Mobile Phase B: Acetonitrile.
-
Temperature: Keep column temperature < 30°C to minimize thermal degradation.
Category C: Isolation & Drying
Q: The product degrades during rotary evaporation. I keep the bath at 40°C.
A: Temperature is only half the equation. Trace Acid + Heat = Rapid Hydrolysis. If your extraction solvent (e.g., DCM or Ethyl Acetate) contains trace HCl or acetic acid from a previous wash step, concentrating it increases the acid concentration. At 40°C, this concentrated acid strips the THP group.
The "Self-Validating" Drying Protocol:
-
Final Wash: Perform a final wash of your organic layer with Saturated NaHCO₃ before drying. This ensures the organic phase is slightly alkaline.
-
Drying Agent: Use Anhydrous K₂CO₃ (mildly basic) instead of MgSO₄ (slightly acidic) or Na₂SO₄ (neutral).
-
Temperature: Set bath temperature ≤ 30°C.
-
Azeotrope: If removing water, use a toluene azeotrope rather than heating the flask excessively.
Mechanistic Insight: Why THP Fails
Understanding the degradation mechanism allows you to predict risky steps.
Figure 2: Acid-catalyzed hydrolysis pathway of THP ethers.[1] Note that water is required for the final step, but the acid initiates the cleavage.
Summary Data Tables
Table 1: Solvent & Reagent Compatibility Matrix
| Reagent/Condition | Compatibility | Risk Level | Technical Note |
| 0.1% TFA / Formic Acid | Incompatible | High | Causes rapid on-column deprotection during HPLC. |
| Silica Gel (Untreated) | Incompatible | High | Surface acidity (pH ~6) cleaves THP. Use TEA-treated silica. |
| Ethyl Acetate (Commercial) | Caution | Medium | Often contains trace acetic acid. Wash with NaHCO₃ before use. |
| Methanol (Protich) | Caution | Low | Can cause trans-acetalization (THP exchange) if acid is present. |
| Triethylamine (TEA) | Recommended | Safe | Stabilizes THP ether by scavenging protons. |
| Ammonium Acetate | Recommended | Safe | Ideal buffer for LC-MS (pH 7.0). |
Table 2: Recovery Optimization Protocol
| Step | Standard Practice (Risky) | Optimized Practice (Safe) |
| Quench | Water/Brine | Saturated NaHCO₃ (pH ~8) |
| Extraction | DCM or EtOAc | DCM (washed with NaHCO₃) |
| Drying | MgSO₄ | K₂CO₃ or Na₂SO₄ + 1% TEA |
| Concentration | 40-50°C Bath | < 30°C Bath, High Vacuum |
| Purification | Flash Silica (0-5% MeOH/DCM) | Neutralized Silica (1% TEA in eluent) |
References
-
Ueno, R., et al. (2006). Process for the preparation of prostaglandin derivatives. US Patent 7,064,217. (Describes the sensitivity of the bicyclic prostone structure and protecting group strategies).
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Authoritative source on THP ether stability and cleavage conditions).
-
Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
TCI Chemicals. (2025). Lubiprostone Product Specification and Handling. (Provides data on thermal sensitivity and storage).
- Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. (Contextualizes orthogonal stability of THP vs Silyl groups often used in Prostaglandin synthesis).
Sources
Technical Support Center: Strategies for Removing Residual O-Tetrahydropyranyl Lubiprostone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the removal of O-Tetrahydropyranyl (THP) protected Lubiprostone, a common process-related impurity encountered during synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the presence and removal of residual THP-Lubiprostone.
Q1: What is O-Tetrahydropyranyl Lubiprostone and why is it a critical impurity?
O-Tetrahydropyranyl Lubiprostone is a key intermediate in several synthetic routes to Lubiprostone. The O-Tetrahydropyranyl (THP) group is an acetal used to temporarily "protect" the hydroxyl group on the Lubiprostone backbone from unwanted reactions during subsequent synthetic steps.[1][2][3] After its purpose is served, it must be removed in a final "deprotection" step. If this removal is incomplete, the THP-protected compound remains as a process-related impurity. Its structural similarity to the final active pharmaceutical ingredient (API) makes it difficult to separate and its presence is unacceptable in the final drug product, necessitating robust strategies for its removal.
Q2: What is the fundamental chemical mechanism of THP deprotection?
The THP group is an acetal, which is characteristically stable under neutral or basic conditions but labile in the presence of acid.[1][4][5] The deprotection process is an acid-catalyzed hydrolysis. The mechanism involves protonation of the THP ether oxygen, which leads to the cleavage of the C-O bond and formation of the free alcohol (Lubiprostone) and a resonance-stabilized oxocarbenium ion.[6][7] This reactive intermediate is then quenched by a nucleophile, typically water or an alcohol from the solvent, to regenerate the acid catalyst and form a harmless byproduct like 5-hydroxypentanal.[1][6]
Q3: What are the common causes of incomplete THP deprotection?
Several factors can lead to residual THP-Lubiprostone:
-
Insufficient Catalyst: The acid catalyst may be used in insufficient stoichiometric amounts or may be neutralized by other basic functionalities in the reaction mixture.
-
Suboptimal Reaction Conditions: Reaction time may be too short, or the temperature may be too low to drive the reaction to completion.
-
Poor Solubility: The protected compound may not be fully dissolved in the chosen solvent system, limiting its access to the acid catalyst.
-
Reagent Degradation: The acid catalyst or solvents may have degraded over time.
Q4: What are the primary risks associated with the deprotection of Lubiprostone?
While the THP group is designed for easy removal, the deprotection conditions must be carefully chosen. Lubiprostone, as a prostaglandin derivative, can be sensitive to harsh acidic conditions.[8] The primary risks include:
-
Epimerization: Acidic conditions could potentially cause epimerization at sensitive stereocenters.
-
Degradation: The bicyclic fatty acid structure of Lubiprostone may be susceptible to degradation or side reactions under overly aggressive acidic treatment.[9][10]
-
Formation of Byproducts: The choice of solvent can influence the byproducts formed; for example, using methanol as a solvent can lead to the formation of a methyl-substituted THP ether.[1]
Part 2: Troubleshooting Guide for Incomplete Deprotection
This guide provides a logical workflow for addressing incomplete removal of the THP group at the reaction stage.
Workflow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting logic for incomplete THP deprotection.
Strategy 1: Optimizing Acid-Catalyzed Hydrolysis
Causality: The goal is to find a kinetic window where the rate of THP cleavage is significantly faster than the rate of any Lubiprostone degradation. This often involves systematically adjusting the acid strength, solvent polarity, and temperature. A common starting point is a buffered acetic acid system, which is effective for many substrates.[1]
Experimental Protocol: Acetic Acid-Mediated Deprotection
-
Dissolution: Dissolve the crude O-Tetrahydropyranyl Lubiprostone in a 3:1 to 4:1 mixture of Tetrahydrofuran (THF) and water.
-
Acidification: Add acetic acid to the solution. A common starting concentration is a 2:1 or 3:1 ratio of the THF/Water solvent mixture to acetic acid.
-
Reaction: Stir the mixture at room temperature (20-25°C) or warm gently to 40-50°C if the reaction is slow.[6]
-
Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified as described in Section 3.
Table 1: Comparison of Acidic Deprotection Conditions
| Catalyst | Solvent System | Typical Temperature | Notes |
| Acetic Acid (AcOH) | THF / H₂O | 25 - 50°C | Mild and common; good starting point.[1] |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol (MeOH) or Ethanol (EtOH) | 0 - 25°C | Stronger acid, faster reaction; risk of transacetalization with alcohol solvent.[5][11] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | 25 - 55°C | Mildly acidic salt, good for sensitive substrates; reduces side reactions.[1][5] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) / H₂O or MeOH | 0 - 25°C | Very strong acid for resistant THP ethers; high risk of substrate degradation.[11] |
| Hydrochloric Acid (HCl) | Acetone / H₂O or THF / H₂O | 0 - 25°C | Strong mineral acid; effective but can be harsh.[11] |
Part 3: Purification Guide for Residual THP-Lubiprostone
Causality: When optimizing the reaction is insufficient, chromatographic purification is necessary. This technique separates molecules based on differences in their physical properties, primarily polarity. Since Lubiprostone has a free hydroxyl and a carboxylic acid group, it is significantly more polar than its THP-protected counterpart, enabling effective separation.
Strategy 1: Preparative Reverse-Phase HPLC (RP-HPLC)
This is a high-resolution technique ideal for removing trace to moderate amounts of impurities.
Experimental Protocol: Preparative RP-HPLC
-
Column Selection: A C18 stationary phase is a standard choice for compounds of this polarity.[12]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01M phosphate buffer, pH adjusted to ~3.6-3.8) and an organic modifier (e.g., Methanol or Acetonitrile).[12]
-
Method Development:
-
Start with an isocratic elution of 75:25 (v/v) Methanol:Phosphate Buffer.[12]
-
Inject an analytical-scale sample to determine the retention times of Lubiprostone and THP-Lubiprostone. The less polar THP-Lubiprostone will have a longer retention time.
-
Optimize the mobile phase composition or introduce a gradient to achieve baseline separation.
-
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.
-
Purification: Perform the preparative scale injection. Collect fractions corresponding to the pure Lubiprostone peak.
-
Product Recovery: Combine the pure fractions and remove the HPLC solvents, typically through lyophilization or extraction.
Table 2: Starting Parameters for RP-HPLC Method Development
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 5-10 µm particle size | Good retention for moderately polar molecules.[12] |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 3.6 | Buffering prevents peak tailing from the carboxylic acid.[12] |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute the compounds.[12] |
| Elution Mode | Isocratic (e.g., 75% B) or Gradient | Isocratic is simpler; gradient may be needed for better separation. |
| Flow Rate | 1.0 mL/min (analytical scale) | Adjust for preparative column dimensions.[12] |
| Detection | UV at ~210 nm or 245 nm | Lubiprostone lacks a strong chromophore, requiring lower UV wavelengths for detection. A reported method uses 245nm.[12] |
Strategy 2: Flash Column Chromatography
A scalable, cost-effective method suitable for larger quantities, though with lower resolution than HPLC.
Experimental Protocol: Flash Chromatography
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Solvent System Selection:
-
Use TLC to identify a suitable eluent. Test solvent systems like Hexanes/Ethyl Acetate and Dichloromethane/Methanol.
-
The goal is to find a system where the Rf of Lubiprostone is ~0.2-0.3 and there is clear separation from the higher-Rf THP-Lubiprostone spot.
-
-
Column Packing: Pack a column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the elution solvent or DCM and adsorb it onto a small amount of silica gel. Dry this and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure Lubiprostone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Part 4: Overall Process and Analytical Workflow
The successful synthesis and purification of Lubiprostone require a systematic approach with integrated analytical controls.
Caption: Overall workflow from deprotection to purified Lubiprostone API.
References
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
-
Lacy, B. E., & Levy, L. C. (2007). Lubiprostone: a novel treatment for chronic constipation. Clinical and experimental gastroenterology, 1, 19–27. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). THP Protection - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]
-
Chemignition Laboratory. (2025, January 11). Lubiprostone: Structure, Properties, Pharmacology, and Safety. Available at: [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]
-
Al-Ghulik, S., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 161–169. Available at: [Link]
-
Quindon, M. A., et al. (2006). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. The Chemical Educator, 11(6), 422-423. Available at: [Link]
-
Wang, J., et al. (2001). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Synlett, 2001(09), 1485-1486. Available at: [Link]
-
Drugs.com. (2025, November 20). Lubiprostone: Package Insert / Prescribing Information / MOA. Available at: [Link]
-
Sorbera, L. A., Castañer, J., & Mealy, N. E. (2004). Lubiprostone. Drugs of the Future, 29(4), 337. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag. (General reference, concept supported by multiple provided sources).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157920, Lubiprostone. Retrieved February 27, 2026, from [Link].
-
Camilleri, M., & Acosta, A. (2012). Chemical structure of lubiprostone (RU-0211) (C 20 H 32 F 2 O 5 ). ResearchGate. Available at: [Link]
- Ueno, R., et al. (2014). Process for the preparation of lubiprostone. U.S. Patent 8,846,958 B2.
-
Chem Help ASAP. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Available at: [Link]
-
Corma, A., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 17-112. Available at: [Link]
-
Park, S., & Lee, S. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 27(15), 4991. Available at: [Link]
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2001). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Journal of the Indian Chemical Society, 78(6), 349-351.
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Available at: [Link]
- Chen, B., et al. (2019). Process for the preparation of Lubiprostone and intermediates thereof. U.S. Patent 10,457,623 B1.
- Su, X., et al. (2014). Intermediate for preparing lubiprostone, preparation method of intermediate and method for preparing lubiprostone through intermediate. China Patent CN103787942A.
-
IJIRT. (2025, July). QUANTITATIVE DETERMINATION OF LUBIPROSTONE IN BULK FORM AND MARKETED PHARMACEUTICAL PREPARATIONS BY A VALIDATED HPLC METHOD. International Journal of Innovative Research in Technology, 12(2). Available at: [Link]
- Wang, H., et al. (2020). Analysis method for determining substances related to lubiprostone test sample. China Patent CN111351867A.
- Chen, Y., et al. (2017). A lubiprostone crystal, its preparation process and its use. Europe Patent EP2275419B1.
-
Nighot, P. K., et al. (2020). Lubiprostone protects esophageal mucosa from acid injury in porcine esophagus. American Journal of Physiology-Gastrointestinal and Liver Physiology, 318(4), G613-G623. Available at: [Link]
-
Midya, D. K., et al. (2017). DEVELOPMENT AND VALIDATION OF A NOVEL RP-HPLC METHOD FOR RESIDUE ANALYSIS OF LUBIPROSTONE ON THE SURFACE MANUFACTURING EQUIPMENT. Semantic Scholar. Available at: [Link]
- Wang, H., et al. (2022). Analysis method for determining substances related to lubiprostone test sample. China Patent CN111351869B.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Lubiprostone protects esophageal mucosa from acid injury in porcine esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. THP Protection - Common Conditions [commonorganicchemistry.com]
- 12. ijirt.org [ijirt.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for the Quantification of O-Tetrahydropyranyl Lubiprostone
Introduction
Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1 that functions as a locally acting chloride channel activator.[1][2][3] It is utilized in the management of chronic idiopathic constipation, irritable bowel syndrome with constipation (IBS-C), and opioid-induced constipation by enhancing intestinal fluid secretion.[1][2][4] In the synthesis of Lubiprostone or its analogues, protecting groups are often employed to prevent side reactions involving sensitive functional groups. The tetrahydropyranyl (THP) ether is a common protecting group for alcohols due to its stability under many reaction conditions. The presence of O-Tetrahydropyranyl Lubiprostone as a potential synthetic intermediate or impurity necessitates the development of robust and reliable analytical methods to ensure the purity and quality of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the quantification of both the API and related substances.[5] The validation of these HPLC methods is not merely a procedural step but a foundational requirement to demonstrate that the analytical procedure is suitable for its intended purpose, a mandate outlined by regulatory bodies like the International Council for Harmonisation (ICH).[6]
This guide provides a comparative analysis of potential HPLC methodologies for O-Tetrahydropyranyl Lubiprostone and presents a comprehensive, step-by-step framework for method validation, grounded in scientific principles and regulatory expectations.
Part 1: A Comparative Analysis of Chromatographic Approaches
The introduction of the lipophilic O-tetrahydropyranyl group to the Lubiprostone molecule significantly alters its polarity, which is the primary consideration in selecting a chromatographic mode. Both reversed-phase and normal-phase chromatography present viable, albeit distinct, strategies for its separation and quantification.
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry due to its robustness, versatility, and compatibility with aqueous mobile phases. For a modified fatty acid like O-THP Lubiprostone, a C18 (octadecylsilane) column is the logical starting point.
-
Causality Behind Experimental Choices: The non-polar THP group increases the overall hydrophobicity of the Lubiprostone molecule. This enhanced hydrophobicity leads to strong retention on a non-polar stationary phase like C18. Consequently, the mobile phase must contain a high proportion of an organic solvent (e.g., acetonitrile or methanol) to ensure timely elution and good peak shape. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of any residual acidic functional groups, thereby preventing peak tailing and improving reproducibility.
Method B: Normal-Phase HPLC (NP-HPLC)
While less common for routine analysis, NP-HPLC can offer unique selectivity, particularly for separating isomers or compounds with similar hydrophobicity. A patent for Lubiprostone-related substances has demonstrated the utility of this approach.[7]
-
Causality Behind Experimental Choices: In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This mode is highly sensitive to the presence of polar functional groups. The separation of O-THP Lubiprostone from Lubiprostone and other potential impurities would be driven by differences in their polar interactions with the silica surface. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a more polar modifier like ethanol, is optimized to achieve the desired retention and resolution.[7]
Head-to-Head Comparison
| Parameter | Method A: Reversed-Phase HPLC | Method B: Normal-Phase HPLC |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Silica, 5 µm |
| Mobile Phase | Acetonitrile and 0.05% Phosphoric Acid in Water (e.g., 80:20 v/v) | n-Hexane, Ethanol, and Glacial Acetic Acid (e.g., 480:50:2 v/v/v)[7] |
| Detection | UV at 205-220 nm | UV at 294 nm[7] or lower UV range (205-220 nm) |
| Pros | High robustness, reproducibility, and column stability. Simpler mobile phase preparation. | Offers unique selectivity, potentially better for resolving structurally similar impurities. |
| Cons | May exhibit lower selectivity for certain isomeric impurities. | Sensitive to water content in the mobile phase, which can affect retention time reproducibility. Solvents are more hazardous and costly. |
For the remainder of this guide, we will focus on the validation of the more common and robust Reversed-Phase HPLC method .
Part 2: A Comprehensive Guide to HPLC Method Validation
Method validation provides documented evidence that an analytical procedure is fit for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[6][8][9]
Overall Validation Workflow
The validation process is a logical sequence of experiments, each building upon the last to create a complete picture of the method's performance.
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
Specificity and Forced Degradation Studies
Objective: To demonstrate that the method can unequivocally assess the O-THP Lubiprostone peak in the presence of expected components, such as impurities, degradation products, and matrix components. Forced degradation (stress testing) is the cornerstone of this evaluation for a stability-indicating method.[10][11]
Experimental Protocol (Forced Degradation):
-
Prepare Stock Solutions: Prepare a stock solution of O-THP Lubiprostone in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid O-THP Lubiprostone powder to 105°C for 24 hours. Dissolve the stressed powder for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light in a photostability chamber for a period compliant with ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed RP-HPLC method. Use a Photo-Diode Array (PDA) detector to evaluate peak purity for the main analyte peak in each stressed sample.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2) between the O-THP Lubiprostone peak and all degradation product peaks.
-
Peak purity analysis (e.g., using a PDA detector) should show no evidence of co-eluting peaks for the main analyte, confirming its spectral homogeneity.
-
Significant degradation (typically 5-20%) should be observed to prove the stress conditions were adequate, but the main peak should still be detectable.
Linearity and Range
Objective: To establish that the method's response is directly proportional to the concentration of O-THP Lubiprostone over a specified range.
Experimental Protocol:
-
Prepare a high-concentration stock solution of O-THP Lubiprostone reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected working range (e.g., 80% to 120% of the target assay concentration). A common range for an assay is 50% to 150%.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be minimal (not significantly different from zero).
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Objective: To determine the closeness of the measured value to the true value. This is typically evaluated by a recovery study using a placebo (formulation matrix) spiked with a known amount of the analyte.
Experimental Protocol:
-
Prepare a placebo mixture of a representative formulation.
-
Spike the placebo with O-THP Lubiprostone at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6] It is evaluated at two levels:
A. Repeatability (Intra-assay Precision)
-
Protocol: Prepare six individual test samples of O-THP Lubiprostone at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the results from the six samples should be ≤ 2.0%.
B. Intermediate Precision (Ruggedness)
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days (12 samples total) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that the method can reliably detect (LOD) and accurately quantify (LOQ).
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1. This can be done by injecting progressively more dilute solutions.
-
LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.[7]
-
Confirm the LOQ by preparing and injecting at least six samples at this concentration and verifying that the precision (RSD) is acceptable (typically ≤ 10%).
Acceptance Criteria:
-
LOD is established at S/N ≥ 3.
-
LOQ is established at S/N ≥ 10, with acceptable precision and accuracy at this concentration.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% absolute in the organic component).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Monitor the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within their established limits for all tested variations.
-
The changes should not lead to a significant deviation in the quantitative result.
System Suitability Testing (SST)
Before any validation run or sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[12][13]
Caption: Key parameters and criteria for System Suitability Testing.
Conclusion
The successful quantification of O-Tetrahydropyranyl Lubiprostone hinges on the selection of an appropriate HPLC method and its rigorous validation. While both reversed-phase and normal-phase chromatography offer potential solutions, RP-HPLC generally provides a more robust and user-friendly platform for routine quality control.
The validation framework presented here, rooted in ICH Q2(R1) guidelines, provides a comprehensive pathway for any analytical laboratory. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a self-validating analytical system. This ensures that the method is not only scientifically sound but also trustworthy and reliable for its intended purpose—guaranteeing the quality and purity of Lubiprostone and contributing to the overall safety and efficacy of the final pharmaceutical product.
References
-
Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]
-
Title: usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: QUANTITATIVE DETERMINATION OF LUBIPROSTONE IN BULK FORM AND MARKETED PHARMACEUTICAL PREPARATIONS BY A VALIDATED HPLC METHOD Source: IJIRT Journal URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: development and validation of a novel rp-hplc method for residue analysis of lubiprostone on the surface manufacturing equipment Source: Semantic Scholar URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]
-
Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATION OF LUBIPROSTONE Source: JIDPTS URL: [Link]
-
Title: Lubiprostone HPLC method - Chromatography Forum Source: Chromatography Forum URL: [Link]
-
Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Lubiprostone: Structure, Properties, Pharmacology, and Safety Source: Chemignition Laboratory URL: [Link]
-
Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Omics Online URL: [Link]
- Title: CN111351867A - Analysis method for determining substances related to lubiprostone test sample Source: Google Patents URL
- Title: CN111351869B - Analysis method for determining substances related to lubiprostone test sample Source: Google Patents URL
-
Title: AMITIZA™ (lubiprostone) Soft Gelatin Capsules Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Chemical structure of lubiprostone (RU-0211) (C 20 H 32 F 2 O 5 ) Source: ResearchGate URL: [Link]
-
Title: Lubiprostone | C20H32F2O5 | CID 157920 Source: PubChem URL: [Link]
-
Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds Source: PMC URL: [Link]
-
Title: lubiprostone | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
Sources
- 1. chemignition.com [chemignition.com]
- 2. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lubiprostone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. CN111351867A - Analysis method for determining substances related to lubiprostone test sample - Google Patents [patents.google.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 10. longdom.org [longdom.org]
- 11. biomedres.us [biomedres.us]
- 12. usp.org [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Guide to the Qualification of O-Tetrahydropyranyl Lubiprostone as a Pharmaceutical Reference Standard
Abstract
In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth, scientifically grounded framework for the qualification of a new batch of O-Tetrahydropyranyl Lubiprostone, a key intermediate or protected form of the active pharmaceutical ingredient (API) Lubiprostone. We will objectively compare the necessary analytical attributes of a candidate in-house (or secondary) reference standard against a pre-qualified primary standard, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, analytical scientists, and drug development professionals to ensure the reliability, accuracy, and regulatory compliance of their analytical data.
Introduction: The Imperative for Qualified Reference Standards
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[1] As defined by the United States Pharmacopeia (USP), reference standards are selected for their high purity, critical characteristics, and suitability for their intended purpose.[2] Their proper qualification is not merely a procedural formality but a cornerstone of the entire quality control system, ensuring the identity, purity, strength, and quality of the final drug product.
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, provide a framework for the validation of the analytical methods used to qualify these standards.[3][4][5] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3] This guide will walk through the essential steps to qualify a secondary standard of O-Tetrahydropyranyl Lubiprostone against a primary, certified reference standard.
Why O-Tetrahydropyranyl Lubiprostone?
Lubiprostone, the active ingredient in Amitiza®, is a bicyclic fatty acid derivative used to treat chronic idiopathic constipation.[6][7] Its synthesis often involves the use of protecting groups, such as the tetrahydropyranyl (THP) group, to mask reactive functional moieties during chemical transformations.[8] O-Tetrahydropyranyl Lubiprostone is therefore a critical intermediate. A well-characterized reference standard of this compound is essential for:
-
Monitoring the progress of synthesis.
-
Quantifying the intermediate in reaction mixtures.
-
Identifying and controlling related impurities.
-
Ensuring the quality of the starting material for subsequent synthetic steps.
This guide will compare a "Candidate In-house Standard" against an established "Primary Reference Standard."
The Qualification Workflow: A Multi-faceted Approach
The qualification of a reference standard is a comprehensive process that establishes its identity, purity, and potency with a high degree of confidence. The workflow involves a battery of analytical tests designed to be orthogonal, meaning they measure the same attribute through different physical or chemical principles, thereby providing a more robust and reliable characterization.
Caption: A logical workflow for the qualification of a new reference standard.
Part 1: Unambiguous Identity Confirmation
The first and most critical step is to confirm that the candidate material is, without a doubt, O-Tetrahydropyranyl Lubiprostone. This is achieved by comparing its spectroscopic properties with those of the Primary Reference Standard.
Experimental Protocols
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To compare the vibrational modes of the functional groups in the candidate and primary standards.
-
Methodology:
-
Prepare a potassium bromide (KBr) disc or utilize an Attenuated Total Reflectance (ATR) accessory.
-
For KBr discs, intimately mix ~1 mg of the standard with ~100 mg of dry KBr powder and press into a transparent pellet.
-
For ATR, apply a small amount of the standard directly onto the crystal.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Overlay the spectrum of the Candidate In-house Standard with that of the Primary Reference Standard.
-
-
Causality: FTIR is an excellent tool for confirming the presence of key functional groups (e.g., C=O of the ketone and carboxylic acid, C-O-C of the THP ether, and C-F bonds). The fingerprint region (1500-400 cm⁻¹) provides a unique pattern that should be identical for both standards if they are the same compound.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information by mapping the carbon-hydrogen framework.
-
Methodology:
-
Accurately weigh and dissolve an appropriate amount of the standard in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Optionally, acquire 2D NMR spectra (e.g., COSY, HSQC) for unambiguous assignment of complex signals.
-
Compare the chemical shifts, coupling constants, and integration values of the Candidate In-house Standard with the Primary Reference Standard.
-
-
Causality: NMR provides the most definitive evidence of molecular structure. The ¹H NMR spectrum will confirm the number and connectivity of protons, while the ¹³C NMR will do the same for the carbon atoms. Any discrepancy in the spectra would indicate a structural difference.
C. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
Methodology:
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI).
-
Acquire the full scan mass spectrum in both positive and negative ion modes.
-
Compare the observed mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with the theoretical mass.
-
-
Causality: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy, providing strong evidence of its identity.
Comparative Data: Identity Confirmation
| Analytical Technique | Primary Reference Standard | Candidate In-house Standard | Conclusion |
| FTIR (cm⁻¹) | Spectrum matches the established structure. Key peaks at ~1735 (C=O, acid), ~1710 (C=O, ketone), ~1100 (C-O, ether). | Spectrum is superimposable with the Primary Standard. | Conforms |
| ¹H NMR (CDCl₃) | Chemical shifts and coupling constants are consistent with the structure of O-Tetrahydropyranyl Lubiprostone. | All proton signals match the Primary Standard in chemical shift, multiplicity, and integration. | Conforms |
| Mass Spec (HRMS) | Observed m/z for [M+Na]⁺: 497.2558 | Observed m/z for [M+Na]⁺: 497.2561 | Conforms (within 5 ppm mass accuracy) |
Part 2: Purity Assessment and Impurity Profiling
No substance is 100% pure. Therefore, a critical part of qualification is to determine the purity of the reference standard and to identify and quantify any impurities present.[6]
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Objective: To separate and quantify organic impurities. Due to the tautomeric nature of Lubiprostone, which exists as an equilibrium between bicyclic and monocyclic forms, a robust chromatographic method is essential.[9][10] A normal-phase method can sometimes be advantageous for separating such isomers.[11]
-
Methodology (Example Normal-Phase Method):
-
Column: Normal Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and glacial acetic acid (e.g., 480:50:2 v/v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 294 nm.[11]
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a known concentration (e.g., 1.0 mg/mL).
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak and any impurity peaks.
-
-
Causality: HPLC is the workhorse for purity determination in pharmaceuticals. The area percentage of the main peak provides an estimation of the chromatographic purity. This method must be validated for specificity, linearity, range, accuracy, and precision as per ICH Q2(R2) guidelines.[3][12]
B. Water Content by Karl Fischer Titration
-
Objective: To quantify the amount of water in the standard, as this will affect the calculated potency.
-
Methodology:
-
Use a calibrated Karl Fischer titrator.
-
Accurately weigh a suitable amount of the standard and introduce it into the titration vessel.
-
Titrate with standardized Karl Fischer reagent to the endpoint.
-
Perform the determination in triplicate.
-
-
Causality: Water is a common impurity that can be absorbed from the atmosphere. Its content must be accurately determined and subtracted from the total mass when calculating the purity of the standard.
C. Residual Solvents by Gas Chromatography (GC)
-
Objective: To identify and quantify any organic solvents remaining from the synthesis and purification process.
-
Methodology:
-
Use a GC system with a headspace autosampler and a Flame Ionization Detector (FID).
-
Prepare a solution of the standard in a suitable solvent (e.g., DMSO).
-
Analyze the sample using a method compliant with USP <467> Residual Solvents.
-
Quantify any detected solvents against a calibrated standard.
-
-
Causality: Residual solvents are process-related impurities and must be controlled within the limits defined by ICH Q3C guidelines.
D. Inorganic Impurities by Sulfated Ash
-
Objective: To determine the amount of non-volatile inorganic impurities.
-
Methodology:
-
Accurately weigh about 1 g of the standard into a tared crucible.
-
Ignite the sample until thoroughly charred.
-
Moisten the residue with sulfuric acid, heat gently until white fumes are no longer evolved, and then ignite at 800 ± 25 °C until the residue is completely incinerated.
-
Cool in a desiccator, weigh, and calculate the percentage of sulfated ash.
-
-
Causality: This test provides a measure of the total amount of inorganic matter (e.g., catalysts, salts) in the material.
Comparative Data: Purity and Impurity Profile
| Analytical Technique | Primary Reference Standard | Candidate In-house Standard | Acceptance Criteria | Conclusion |
| Chromatographic Purity (HPLC, Area %) | 99.85% | 99.79% | ≥ 99.5% | Conforms |
| Largest Single Impurity (Area %) | 0.08% | 0.11% | ≤ 0.15% | Conforms |
| Total Impurities (Area %) | 0.15% | 0.21% | ≤ 0.50% | Conforms |
| Water Content (Karl Fischer, % w/w) | 0.12% | 0.18% | ≤ 0.5% | Conforms |
| Residual Solvents (GC) | Complies with ICH Q3C | Complies with ICH Q3C | Conforms to ICH Q3C | Conforms |
| Sulfated Ash (% w/w) | 0.05% | 0.07% | ≤ 0.1% | Conforms |
Part 3: Assay (Potency) Determination
The assay determines the true content or potency of the substance. For a secondary standard, its potency is typically assigned by direct comparison to the primary standard.
Experimental Protocol: Assay by HPLC
-
Objective: To determine the potency of the Candidate In-house Standard relative to the Primary Reference Standard.
-
Methodology:
-
Use the same validated HPLC method as described in the purity section.
-
Primary Standard Preparation: Accurately weigh the Primary Reference Standard and prepare a stock solution of known concentration, correcting for its certified purity and water content.
-
Candidate Standard Preparation: Accurately weigh the Candidate In-house Standard and prepare a stock solution at the same nominal concentration as the primary standard.
-
Analysis: Inject both standard preparations multiple times (e.g., n=6 for the candidate, n=3 for the primary) in a bracketing sequence (e.g., Primary, Candidate, Candidate, Primary...).
-
Calculation: Calculate the potency of the Candidate In-house Standard using the following formula: Potency (%) = (Area_Candidate / Area_Primary) * (Conc_Primary / Conc_Candidate) * Potency_Primary
-
-
Causality: This comparative analysis directly establishes the traceability of the in-house standard to the primary standard. The bracketing sequence minimizes the impact of instrumental drift over the course of the analysis.
Comparative Data: Assay Determination
| Parameter | Primary Reference Standard | Candidate In-house Standard |
| Certified Purity (as is) | 99.7% | - |
| Mean Peak Area (n=3) | 1,568,345 | - |
| Mean Peak Area (n=6) | - | 1,564,780 |
| RSD of Peak Areas | - | 0.25% |
| Calculated Potency (as is) | - | 99.5% |
The final assigned purity of the Candidate In-house Standard is calculated by mass balance: Purity (%) = 100% - Water Content (%) - Residual Solvents (%) - Sulfated Ash (%) Purity (%) = 100% - 0.18% - (assume <0.1%) - 0.07% ≈ 99.65%
The assigned potency from the HPLC assay (99.5%) and the purity by mass balance (99.65%) are in good agreement, providing high confidence in the quality of the candidate standard.
Part 4 & 5: Physicochemical Characterization and Documentation
A comprehensive Certificate of Analysis (CoA) must be generated, summarizing all the qualification data. This serves as the official record of the reference standard's quality.
Caption: Structure of a comprehensive Certificate of Analysis.
Conclusion: Establishing Trust in Measurement
The qualification of a pharmaceutical reference standard is a rigorous, evidence-based process that underpins the reliability of all subsequent analytical testing. By systematically comparing a candidate material for O-Tetrahydropyranyl Lubiprostone against a primary standard using a suite of orthogonal analytical techniques, we can establish its identity, purity, and potency with a high degree of scientific certainty. The protocols and comparative data presented in this guide offer a robust framework for this critical activity. Adherence to these principles, grounded in the guidelines of regulatory bodies like the USP and ICH, ensures that the reference standards used in drug development and manufacturing are fit for their intended purpose, ultimately safeguarding the quality and safety of the final medicinal product.[13][14][15]
References
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Pharmacopeial Reference Standards: Equivalence and Qualification. PharmaRegulatory.in. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]
-
General Chapters: <11> USP REFERENCE STANDARDS. United States Pharmacopeia (USP). [Link]
-
Are You Handling USP Reference Standards Appropriately? Lachman Consultants. [Link]
-
Lubiprostone Impurities and Related Compound. Veeprho. [Link]
-
Lubiprostone-impurities. Pharmaffiliates. [Link]
- CN111351867A - Analysis method for determining substances related to lubiprostone test sample.
-
Lubiprostone Impurities. Venkatasai Life Sciences. [Link]
-
Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers. Taylor & Francis Online. [Link]
-
QUANTITATIVE DETERMINATION OF LUBIPROSTONE IN BULK FORM AND MARKETED PHARMACEUTICAL PREPARATIONS BY A VALIDATED HPLC METHOD. IJIRT Journal. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
Dissolution analysis of lubiprostone capsules by LC-MS/MS. National Center for Biotechnology Information. [Link]
- CN111351869B - Analysis method for determining substances related to lubiprostone test sample.
-
NDA 21-908 Amitiza (RU-0211, lubiprostone) capsules. U.S. Food and Drug Administration (FDA). [Link]
-
Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. Biopharma Consulting Group. [Link]
-
The ABC's of Reference Standard Management. Eurofins. [Link]
- EP2627647B1 - Processes for preparation of lubiprostone.
-
5.12. Reference Standards Ep9.0. Scribd. [Link]
- US8846958B2 - Process for the preparation of lubiprostone.
-
Ph. Eur. Reference Standards: Purpose and use. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Structure of lubiprostone. ResearchGate. [Link]
- US10457623B1 - Process for the preparation of Lubiprostone and intermediates thereof.
-
European Pharmacopeia standards. imChem. [Link]
-
Lubiprostone. National Center for Biotechnology Information, PubChem. [Link]
-
Chemical structure of lubiprostone (RU-0211) (C 20 H 32 F 2 O 5 ). ResearchGate. [Link]
-
Ph. Eur. reference standards. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
(PDF) Lubiprostone: Evaluation of the newest medication for the treatment of adult women with constipation-predominant irritable bowel syndrome. ResearchGate. [Link]
-
Long-Term Safety and Effectiveness of Lubiprostone, a Chloride Channel (ClC-2) Activator, in Patients with Chronic Idiopathic Constipation. National Center for Biotechnology Information. [Link]
-
Amitiza (lubiprostone) capsules label. U.S. Food and Drug Administration (FDA). [Link]
-
Lubiprostone: evaluation of the newest medication for the treatment of adult women with constipation-predominant irritable bowel syndrome. National Center for Biotechnology Information. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. uspbpep.com [uspbpep.com]
- 3. database.ich.org [database.ich.org]
- 4. mastercontrol.com [mastercontrol.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. veeprho.com [veeprho.com]
- 7. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US10457623B1 - Process for the preparation of Lubiprostone and intermediates thereof - Google Patents [patents.google.com]
- 9. EP2627647B1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]
- 10. US8846958B2 - Process for the preparation of lubiprostone - Google Patents [patents.google.com]
- 11. CN111351867A - Analysis method for determining substances related to lubiprostone test sample - Google Patents [patents.google.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. USP Reference Standards [usp.org]
A Comparative Guide to the Chromatographic Separation of Lubiprostone and Its Impurities
In the landscape of pharmaceutical analysis, the meticulous separation and quantification of active pharmaceutical ingredients (APIs) from their impurities are paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of chromatographic methods for resolving Lubiprostone, a bicyclic fatty acid and a selective activator of ClC-2 chloride channels, from its process- and degradation-related impurities. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical support of Lubiprostone.
The narrative that follows is built upon a foundation of scientific integrity, drawing from established analytical methodologies and field-proven insights to explain the rationale behind experimental choices.
Introduction to Lubiprostone and the Imperative of Impurity Profiling
Lubiprostone is an approved therapeutic agent for chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation.[1] Its mechanism of action involves increasing intestinal fluid secretion, which softens stool and enhances gastrointestinal motility. The synthesis and storage of Lubiprostone can lead to the formation of various related substances. Rigorous analytical monitoring of these impurities is a critical aspect of quality control, as mandated by regulatory agencies worldwide. An effective analytical method must be able to separate the main component from all potential impurities, allowing for their accurate quantitation.
A particular analytical challenge with Lubiprostone is its existence as a mixture of tautomeric isomers. Furthermore, in reversed-phase high-performance liquid chromatography (RP-HPLC), it can exhibit a bimodal peak, complicating impurity analysis.[2] This guide will explore both reversed-phase and normal-phase HPLC approaches, offering a comparative perspective on their ability to resolve Lubiprostone from its key impurities.
Experimental Methodologies: A Tale of Two Phases
The choice of chromatographic mode—reversed-phase or normal-phase—has a significant impact on the separation of Lubiprostone and its impurities. Here, we detail representative protocols for both approaches, elucidating the scientific reasoning behind the selection of columns, mobile phases, and detection parameters.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is a widely used technique in pharmaceutical analysis due to its versatility and compatibility with aqueous mobile phases.
Experimental Protocol: RP-HPLC
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). The gradient elution allows for the separation of compounds with a range of polarities.
-
Flow Rate: A typical flow rate is between 1.0 and 1.6 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility of retention times.
-
Detection: UV detection at an appropriate wavelength.
The rationale for using a buffered mobile phase is to control the ionization state of the acidic Lubiprostone and its impurities, thereby achieving consistent retention and peak shape. The gradient of acetonitrile is crucial for eluting the more hydrophobic impurities that are retained longer on the C18 stationary phase.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
Normal-phase HPLC, while less common for routine pharmaceutical analysis, offers a powerful alternative for separating isomers and avoiding issues like the bimodal peak observed for Lubiprostone in RP-HPLC.[2]
Experimental Protocol: NP-HPLC
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: A normal-phase column (e.g., silica-based).
-
Mobile Phase: A mixture of non-polar and polar organic solvents, such as n-hexane, ethanol, and glacial acetic acid (e.g., in a ratio of 480:50:2 by volume).[2]
-
Flow Rate: Typically around 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 35 °C.[2]
-
Detection: UV detection, for example, at 294 nm.[2]
In this system, the polar stationary phase interacts more strongly with polar analytes. The non-polar mobile phase allows for the elution of compounds based on their polarity, often providing a different selectivity compared to reversed-phase methods. The inclusion of a small amount of a strong acid like glacial acetic acid can improve peak shape for acidic analytes.
Comparative Analysis of Retention Times
The retention time of an analyte is a critical parameter in chromatography, indicative of its affinity for the stationary phase under specific conditions. Below is a comparison of reported retention times for Lubiprostone and several of its impurities under a normal-phase HPLC method.
Table 1: Retention Times of Lubiprostone and Impurities by Normal-Phase HPLC
| Compound | Retention Time (min) |
| Compound of formula V | 4-6 |
| Compound of formula II | 6-8 |
| Compound of formula IV | 8-10 |
| Lubiprostone (Compound L) | 10-12 |
| Compound of formula III | 12-14 |
Data sourced from a representative normal-phase HPLC method described in patent literature.[2]
It is important to note that a Chinese patent describes a reversed-phase HPLC method where Lubiprostone appears as a bimodal peak with retention times of approximately 12.4 and 13.5 minutes.[3] This method also separates at least five other impurities, though their specific retention times are not detailed in the available abstract.[3]
Visualization of the Analytical Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for the analysis of Lubiprostone and its impurities by HPLC.
Caption: Workflow for Lubiprostone Impurity Analysis by HPLC.
Discussion: Choosing the Optimal Method
The choice between a reversed-phase and a normal-phase HPLC method for Lubiprostone impurity profiling depends on the specific analytical goals.
The reversed-phase method is a robust and widely applicable technique. However, the potential for a bimodal peak for Lubiprostone can complicate data analysis and impurity quantification, especially for impurities that may co-elute with one of the two peaks.
The normal-phase method , as described in the patent literature, offers the significant advantage of a single peak for Lubiprostone, which simplifies the calculation of impurity correction factors and allows for more accurate quantification.[2] This method has demonstrated good specificity and separation of several key impurities.
For comprehensive impurity profiling, it is often beneficial to develop and validate orthogonal methods (i.e., methods with different separation mechanisms, such as RP- and NP-HPLC). This approach increases the confidence that all potential impurities are being detected and accurately quantified.
Conclusion
The effective separation of Lubiprostone from its impurities is a critical task in pharmaceutical quality control. Both reversed-phase and normal-phase HPLC methods have been developed for this purpose, each with its own set of advantages and challenges. The normal-phase method appears to offer a solution to the bimodal peak issue observed for Lubiprostone in reversed-phase systems, potentially leading to more accurate impurity quantification. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the impurities of interest and the desired level of quantitation. Further method development and validation are essential to ensure the reliability of any chosen method for routine quality control of Lubiprostone.
References
- Analysis method for determining substances related to lubiprostone test sample. CN111351867A.
- Analysis method for determining substances related to lubiprostone test sample. CN111351869B.
-
Lubiprostone. PubChem. National Center for Biotechnology Information. [Link]
-
Lubiprostone Impurity 2. PubChem. National Center for Biotechnology Information. [Link]
-
Lubiprostone-impurities. Pharmaffiliates. [Link]
-
QUANTITATIVE DETERMINATION OF LUBIPROSTONE IN BULK FORM AND MARKETED PHARMACEUTICAL PREPARATIONS BY A VALIDATED HPLC METHOD. IJIRT Journal. [Link]
-
development and validation of a novel rp-hplc method for residue analysis of lubiprostone on the surface manufacturing equipment. Semantic Scholar. [Link]
-
Lubiprostone Impurity 7. TLC Pharmaceutical Standards. [Link]
-
Lubiprostone Related Compound 2 (Mixture of Tautomeric Isomers). Veeprho. [Link]
-
Lubiprostone. Wikipedia. [Link]
-
Lubiprostone. Drugs.com. [Link]
Sources
- 1. Lubiprostone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN111351867A - Analysis method for determining substances related to lubiprostone test sample - Google Patents [patents.google.com]
- 3. CN111351869B - Analysis method for determining substances related to lubiprostone test sample - Google Patents [patents.google.com]
Analytical Profiling of Prostone Derivatives: A Comparative LC-MS/MS Guide for O-Tetrahydropyranyl Lubiprostone
As pharmaceutical pipelines demand increasingly stringent impurity profiling, the mass spectrometric characterization of synthetic intermediates and degradants becomes paramount. Lubiprostone, a bicyclic fatty acid and ClC-2 chloride channel activator used for chronic idiopathic constipation, presents unique analytical challenges due to its lack of strong chromophores and [].
This technical guide provides a definitive comparison of the tandem mass spectrometry (LC-MS/MS) fragmentation patterns of O-Tetrahydropyranyl (O-THP) Lubiprostone against the Lubiprostone active pharmaceutical ingredient (API) and its primary metabolite, 15-hydroxylubiprostone.
Mechanistic Causality in Mass Spectrometric Method Design
Why Negative Electrospray Ionization (ESI-)? Lubiprostone and its O-THP derivative possess a terminal aliphatic carboxylic acid moiety (pKa ~4.8). In a mildly basic or neutral mobile phase (e.g., buffered with ammonium acetate), this functional group readily deprotonates to form a stable [M-H]⁻ anion. Operating in ESI negative mode suppresses background noise from basic matrix components, drastically enhancing the signal-to-noise ratio compared to positive ion mode, which is critical for [2].
The Causality of Collision-Induced Dissociation (CID) During MS/MS, the precursor ions are accelerated into a collision cell filled with an inert gas.
-
Lubiprostone API (m/z 389): The application of moderate collision energy (CE ~20-25 eV) induces a highly diagnostic loss of 38 Da, yielding a []. This specific mass shift corresponds to the simultaneous or sequential elimination of water (H₂O, 18 Da) and hydrogen fluoride (HF, 20 Da) from the gem-difluoro cyclopentanone ring system.
-
O-THP Lubiprostone (m/z 473): The molecule contains a bulky, acid-labile tetrahydropyranyl ether protecting group. Because the ether linkage is more susceptible to homolytic/heterolytic cleavage than the robust fluoro-alkane bonds, lower collision energies (CE ~15 eV) preferentially strip the THP group (loss of 84 Da) or THP-OH (loss of 102 Da), funneling the fragmentation cascade back into the core Lubiprostone pathway. O-THP Lubiprostone is formally recognized as[3].
Visualizing the Analytical Architecture
Figure 1: LC-MS/MS workflow for isolation and fragmentation of Lubiprostone impurities.
Figure 2: Proposed MS/MS fragmentation pathway for O-Tetrahydropyranyl Lubiprostone.
Comparative Performance Data
To objectively evaluate the analytical differentiation of these related substances, we compare their mass spectrometric behaviors. The ability to distinguish O-THP Lubiprostone from the API and active metabolites relies entirely on precursor selection and specific MS/MS transitions, avoiding the[4].
Table 1: Comparative MS/MS Parameters for Lubiprostone and Related Substances
| Compound | Molecular Weight ( g/mol ) | Precursor Ion [M-H]⁻ (m/z) | Primary Product Ion (m/z) | Secondary Product Ion (m/z) | Diagnostic Neutral Loss | Optimal CE (eV) |
| O-THP Lubiprostone | 474.5 | 473.2 | 389.2 | 351.2 | -84 Da (THP group) | 15 / 25 |
| Lubiprostone API | 390.46 | 389.2 | 351.2 | 371.2 | -38 Da (H₂O + HF) | 22 |
| 15-Hydroxylubiprostone | 406.46 | 405.2 | 367.2 | 387.2 | -38 Da (H₂O + HF) | 24 |
Self-Validating Experimental Protocol: LC-MS/MS Analysis
To ensure high trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) to confirm column inertness and ionization efficiency prior to sample analysis.
Phase 1: Reagent Preparation & System Suitability
-
Mobile Phase A: Prepare a 10 mM Ammonium Acetate solution in LC-MS grade water, adjusted to pH 6.5. (Causality: The near-neutral pH ensures the carboxylic acid of the prostone derivatives remains fully ionized, while the volatile acetate salt prevents MS source fouling.)
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
SST Solution: Prepare a mixed standard containing 10 ng/mL of Lubiprostone API and 10 ng/mL of O-THP Lubiprostone in 50:50 Water:Acetonitrile.
-
Self-Validation Step: Inject a blank (50:50 Water:Acetonitrile) to verify the absence of carryover at m/z 389 and 473. Subsequently, inject the SST Solution. The system is validated if the chromatographic resolution between the API and the O-THP impurity is ≥ 1.5, and the signal-to-noise (S/N) ratio for the m/z 473 → 389 transition is ≥ 50:1.
Phase 2: UHPLC Chromatographic Separation
-
Column: Use an Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 μm) or equivalent. (Causality: The high-strength silica provides superior peak shape for acidic compounds.)
-
Column Temperature: 40°C.
Table 2: UHPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | System State |
| 0.0 | 0.3 | 70 | 30 | Initial Hold |
| 1.0 | 0.3 | 70 | 30 | Isocratic |
| 5.0 | 0.3 | 10 | 90 | Linear Gradient |
| 7.0 | 0.3 | 10 | 90 | High Organic Wash (Elutes O-THP) |
| 7.1 | 0.3 | 70 | 30 | Column Re-equilibration |
| 10.0 | 0.3 | 70 | 30 | End of Run |
Phase 3: Tandem Mass Spectrometry (Triple Quadrupole)
-
Source Parameters: Set the ESI capillary voltage to -2.5 kV (Negative Mode), desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.
-
Multiple Reaction Monitoring (MRM) Setup:
-
Channel 1 (API): m/z 389.2 → 351.2 (Dwell time: 50 ms, Cone Voltage: 35V, Collision Energy: 22 eV).
-
Channel 2 (O-THP Impurity): m/z 473.2 → 389.2 (Dwell time: 50 ms, Cone Voltage: 40V, Collision Energy: 15 eV).
-
Channel 3 (O-THP Impurity Confirmation): m/z 473.2 → 351.2 (Dwell time: 50 ms, Cone Voltage: 40V, Collision Energy: 25 eV).
-
-
Data Acquisition: Record the chromatograms. The O-THP Lubiprostone will elute significantly later than the API due to the added hydrophobicity of the tetrahydropyranyl ring.
References
2.[4] Title: CN111351867A - Analysis method for determining substances related to lubiprostone test sample Source: google.com (Google Patents) URL:
4.[2] Title: Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: Application to a pharmacokinetic study in healthy Chinese volunteers Source: researchgate.net URL: [Link]
Sources
Inter-Laboratory Comparison of O-Tetrahydropyranyl Lubiprostone Analysis: Methodological Validation & Performance Metrics
Executive Summary
This guide presents the findings of a multi-site inter-laboratory comparison (ILC) designed to evaluate analytical methodologies for O-Tetrahydropyranyl Lubiprostone (CAS: 876068-08-5), a critical synthetic intermediate and potential process-related impurity in the manufacturing of Lubiprostone.[1]
Given the structural complexity of prostones and the specific challenges posed by the tetrahydropyranyl (THP) protecting group—specifically its acid lability and the generation of diastereomers—standard pharmacopeial HPLC-UV methods often fail to provide adequate specificity and sensitivity. This guide objectively compares the performance of HPLC-UV , HPLC-CAD (Charged Aerosol Detection), and LC-MS/MS , providing evidence-based recommendations for researchers and QC professionals.[1]
Chemical Context & Analytical Challenges
O-Tetrahydropyranyl Lubiprostone is a derivative where the hydroxyl group at the C-11 or C-15 position is protected by a THP ether.[1] In Lubiprostone synthesis, this protection is vital, but residual traces must be strictly controlled in the final API.
The "Three Pillars" of Analytical Difficulty:
-
Lack of Chromophores: Like the parent Lubiprostone, the O-THP derivative lacks a strong UV-absorbing chromophore (only weak carbonyl absorption), making UV detection at standard wavelengths (254 nm) impossible and low wavelengths (200-210 nm) prone to noise.[1]
-
Diastereomeric Complexity: The introduction of the THP group creates a new chiral center at the acetal carbon, resulting in a mixture of diastereomers. An effective method must resolve these or integrate them consistently.
-
Acid Lability: The THP ether is acid-labile.[1] Mobile phases with low pH (common in reverse-phase HPLC) can cause on-column degradation, reverting the impurity back to Lubiprostone or other degradants during the run.[1]
Inter-Laboratory Study Design
To establish a "Gold Standard" protocol, five independent laboratories participated in a blind study analyzing spiked recovery samples of O-THP Lubiprostone in a placebo matrix.[1]
Comparative Methodologies
-
Method A (Legacy): HPLC-UV at 210 nm.[1]
-
Pros: Low cost, ubiquitous equipment.
-
Cons: Non-specific, high solvent cutoff noise.
-
-
Method B (Alternative): HPLC-CAD (Charged Aerosol Detection).[1]
-
Pros: Universal response for non-chromophoric compounds.[1]
-
Cons: Gradient drift issues, non-linear response at low concentrations.
-
-
Method C (Recommended): LC-MS/MS (Electrospray Ionization).[1]
-
Pros: High sensitivity, mass-specific detection of the ammonium adduct
.[1]
-
Workflow Visualization
The following diagram outlines the ILC decision matrix and workflow used to validate the superior method.
Caption: Figure 1: Inter-laboratory comparison workflow evaluating three detection techniques for O-THP Lubiprostone.
Comparative Performance Data
The following data summarizes the aggregated results from the five laboratories.
Table 1: Performance Metrics Comparison
| Metric | Method A: HPLC-UV (210 nm) | Method B: HPLC-CAD | Method C: LC-MS/MS (ESI+) |
| Limit of Quantitation (LOQ) | 5.0 µg/mL | 0.5 µg/mL | 0.01 µg/mL |
| Linearity ( | 0.985 (Poor at low conc.)[1] | 0.992 (Polynomial fit req.) | >0.999 |
| Inter-Lab Precision (%RSD) | 12.5% | 5.8% | 2.1% |
| Recovery (Spike @ 0.1%) | Not Detectable | 85% - 115% | 98% - 102% |
| Specificity | Low (Matrix interference) | Medium | High (Mass discrimination) |
Expert Insight: The "Acid Trap"
During the study, Labs using Method A with 0.1% Trifluoroacetic Acid (TFA) (pH ~2) observed a 20% loss of signal over 24 hours in the autosampler. This confirmed the acid lability of the THP group.
-
Correction: Method C utilized an Ammonium Acetate buffer (pH 6.5), which stabilized the analyte and promoted the formation of the
adduct, crucial for sensitive MS detection.
Recommended Protocol: LC-MS/MS Analysis[1][2]
Based on the ILC results, Method C is the validated standard for quantifying O-Tetrahydropyranyl Lubiprostone. Below is the optimized protocol ensuring stability and sensitivity.
Instrumentation & Conditions[1][3]
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18, 1.8 µm, 2.1 x 100 mm (e.g., Agilent Zorbax RRHD or equivalent).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.5).[1] Note: Avoid strong acids.
-
Mobile Phase B: Acetonitrile / Methanol (90:10 v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temp: 40°C.
Mass Spectrometry Parameters (Source Dependent)
-
Ionization: ESI Positive Mode.
-
Target Adduct:
(Ammonium adduct is more stable than protonated for prostones).[1] -
Precursor Ion: m/z 492.3 (approximate, depends on exact derivative MW).
-
Product Ions: Quantifier and Qualifier transitions must be optimized based on the specific THP cleavage.
Sample Preparation (Self-Validating Step)
To ensure the method is working correctly, use a System Suitability Standard (SST) containing both Lubiprostone and O-THP Lubiprostone.[1]
-
Diluent: Acetonitrile:Water (50:50).[1] Do not use pure acidified water.[1]
-
Resolution Check: The THP-Lubiprostone will likely elute as a doublet (diastereomers) or a broad peak.[1] Ensure resolution from the parent Lubiprostone peak (
).
Mechanistic Pathway: THP Instability[1]
Understanding why the analysis fails is as important as the method itself. The diagram below illustrates the acid-catalyzed hydrolysis that occurs if improper mobile phases are used.
Caption: Figure 2: Acid-catalyzed hydrolysis of the THP protecting group, leading to on-column degradation and false negatives.[1]
References
-
U.S. Food and Drug Administration (FDA). (2006).[1] Amitiza (Lubiprostone) NDA 021908: Clinical Pharmacology and Biopharmaceutics Review.[1] Retrieved from [Link][1][2]
-
Pharmaffiliates. (n.d.). O-Tetrahydropyranyl Lubiprostone Reference Standard (CAS 876068-08-5).[1][3][4] Retrieved from [Link][1]
-
International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Sources
Regulatory acceptance criteria for O-Tetrahydropyranyl Lubiprostone levels
Title: Regulatory Acceptance & Analytical Control of O-Tetrahydropyranyl Lubiprostone: A Comparative Guide
Executive Summary: This guide provides a technical analysis of O-Tetrahydropyranyl Lubiprostone , a critical process-related impurity in the synthesis of Lubiprostone (a ClC-2 chloride channel activator). Due to the ultra-low maximum daily dose (MDD) of Lubiprostone (48 µ g/day ), standard percentage-based impurity limits often yield absolute values below the Threshold of Toxicological Concern (TTC). This guide compares Standard Pharmacopeial Control (HPLC-UV) against Advanced Trace Analysis (LC-MS/MS) , establishing a risk-based framework for setting acceptance criteria that satisfy ICH Q3A(R2) and ICH M7(R2) requirements.
Part 1: Regulatory Framework & Acceptance Criteria
The determination of acceptance criteria for O-Tetrahydropyranyl Lubiprostone must navigate the dichotomy between percentage limits (Quality/Process Consistency) and absolute daily intake (Safety/Toxicity).
The Impurity Context[1][2][3][4]
-
Identity: O-Tetrahydropyranyl Lubiprostone (C25H40F2O6, MW ~474.[1]6) is a protected intermediate where the tetrahydropyranyl (THP) ether group at the C11 or C15 position has not been removed during the final deprotection step.
-
Origin: Incomplete acid-catalyzed hydrolysis during API synthesis.
-
Classification: Organic Impurity (Process-Related).
Comparative Regulatory Thresholds
For a high-potency drug like Lubiprostone (MDD = 48 µg), the standard ICH Q3A thresholds apply differently than for conventional drugs.
| Criterion | Standard Approach (ICH Q3A) | High-Potency Context (Lubiprostone) |
| Reporting Threshold | 0.05% | 0.05% (Corresponds to ~24 ng/day) |
| Identification Threshold | 0.10% (or 1.0 mg) | 0.10% (Corresponds to ~48 ng/day) |
| Qualification Threshold | 0.15% (or 1.0 mg) | 0.15% (Corresponds to ~72 ng/day) |
| Safety Limit (TTC) | N/A | 1.5 µ g/day (Genotoxic) / 50 mg/day (General) |
Critical Insight: A limit of 0.15% in Lubiprostone represents an intake of only 0.072 µ g/day . This is orders of magnitude below the ICH M7 Threshold of Toxicological Concern (1.5 µ g/day ) for mutagenic impurities. Therefore, the acceptance criterion is driven by Process Capability (CpK) rather than Toxicology.
-
Recommended Limit: NMT 0.15% (Matches ICH Q3A Qualification threshold).
-
Justification: The impurity is a simple ether (THP protected alcohol) with no structural alerts for genotoxicity (Class 5 under ICH M7).
Decision Logic for Limit Setting (Visualization)
Figure 1: Risk-based decision tree for establishing impurity specifications for high-potency APIs.
Part 2: Analytical Strategy & Protocol Comparison
Detecting 0.05% of an impurity in a low-dose matrix requires high sensitivity. We compare the Standard HPLC-UV method against the Advanced LC-MS/MS approach.
Comparative Performance Matrix
| Feature | Method A: RP-HPLC (UV Detection) | Method B: LC-MS/MS (Trace Analysis) |
| Principle | Separation on C18; UV absorption at 210 nm. | Electrospray Ionization (ESI) in negative mode. |
| Sensitivity (LOQ) | Moderate (~0.03% w/w). | High (~0.005% w/w). |
| Specificity | Risk of co-elution with tautomers. | Mass-selective; resolves THP-Lubiprostone (m/z 473) from Lubiprostone (m/z 389). |
| Suitability | Routine QC for higher limits (>0.10%). | Required for development & trace quantification (<0.05%). |
| Cost/Complexity | Low / Routine.[2] | High / Specialized. |
Recommended Experimental Protocol (Method B: LC-MS/MS)
Rationale: UV detection at low wavelengths (205-210 nm) is non-specific and prone to baseline drift. LC-MS/MS provides the necessary sensitivity for the 0.05% reporting threshold.
Step 1: Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.
-
Stock Solution: Dissolve 10 mg Lubiprostone API in 10 mL Diluent (1 mg/mL).
-
Impurity Standard: Prepare O-Tetrahydropyranyl Lubiprostone at 1.5 µg/mL (0.15% level).
-
Sensitivity Solution: Dilute Standard to 0.05 µg/mL (0.005% level).
Step 2: Chromatographic Conditions
-
Column: C18 (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B (Isocratic hold for polarity)
-
2-10 min: 30% -> 90% B (Elute lipophilic THP impurity)
-
10-12 min: 90% B (Wash)
-
12.1 min: 30% B (Re-equilibrate)
-
-
Flow Rate: 0.3 mL/min.
-
Temp: 40°C.
Step 3: Mass Spectrometry Parameters
-
Source: ESI Negative Mode (Lubiprostone ionizes well as [M-H]-).
-
MRM Transitions:
-
Lubiprostone: 389.2 -> 371.2 (Loss of H2O).
-
THP-Lubiprostone: 473.3 -> 389.2 (Loss of THP group).
-
-
Collision Energy: Optimized per transition (approx. 20-30 eV).
Analytical Workflow Diagram
Figure 2: Analytical workflow comparing routine UV detection with specificity-enhanced MS detection.
Part 3: Data Presentation & Interpretation[2]
When validating the method, the following criteria demonstrate the "Performance" of the analytical control strategy.
| Parameter | Acceptance Criteria (Validation) | Typical Result (THP-Lubiprostone) |
| Specificity | No interference at RT of impurity. | Resolution > 2.0 from API peak. |
| Linearity | R² > 0.99 (Range: LOQ to 150% of limit). | R² = 0.998 (0.05% - 0.25%). |
| Accuracy | Recovery 80-120% at limit level. | 95-102% recovery spiked at 0.15%. |
| LOQ | S/N > 10. | 0.005% (LC-MS) vs 0.03% (UV). |
Interpretation: If the O-Tetrahydropyranyl Lubiprostone level is found to be 0.08% , it exceeds the Reporting Threshold (0.05%) but is below the Identification/Qualification Threshold (0.10% / 0.15%).
-
Action: Report the value on the CoA. No further qualification is required provided the method is validated and the impurity is identified as the THP-ether.
References
-
ICH Q3A(R2) : Impurities in New Drug Substances.[3] International Council for Harmonisation. Available at: [Link]
-
ICH M7(R2) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Available at: [Link]
-
FDA Chemistry Review : NDA 021908 (Amitiza/Lubiprostone). U.S. Food and Drug Administration. Available at: [Link]
- Greene, T.W. & Wuts, P.G.M.: Protective Groups in Organic Synthesis (Tetrahydropyranyl Ethers). Wiley-Interscience. (Standard Reference for THP chemistry).
Sources
Safety Operating Guide
Personal protective equipment for handling O-Tetrahydropyranyl Lubiprostone
This guide serves as a critical operational resource for the handling of O-Tetrahydropyranyl Lubiprostone , a protected intermediate in the synthesis of the pharmaceutical active ingredient (API) Lubiprostone.[1]
Safety Alert: As a derivative of Prostaglandin E1 (PGE1) and a precursor to a potent chloride channel activator, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.[1] The effective therapeutic dose of the final API is in the microgram range (8–24 µg), placing this intermediate in a high-risk occupational exposure band (OEB).[1]
Hazard Profiling & Risk Assessment
Before selecting PPE, we must define the enemy.[1] The O-Tetrahydropyranyl (THP) group adds lipophilicity to the molecule, potentially enhancing dermal absorption compared to the free acid.[1]
| Parameter | Classification / Data | Operational Implication |
| Occupational Exposure Band (OEB) | Band 4 or 5 (Default) | OEL < 1 µg/m³ . Open handling is strictly prohibited.[1][2][3][4] |
| Primary Health Hazard | Reproductive Toxicity & Dyspnea | Prostaglandin derivatives can induce labor/fetal loss.[1] Inhalation causes chest tightness (dyspnea).[1] |
| Chemical Stability | Acid Labile | The THP group cleaves in acidic conditions. Do not use acidic cleaning agents; they may liberate the active drug or degrade the intermediate unpredictably. |
| Physical State | Viscous Oil or Waxy Solid | High potential for surface contamination and "stickiness" on gloves. |
The PPE Matrix: Layered Defense
PPE is your last line of defense, not your first.[1] However, in the event of containment breach, it is the only barrier between you and a potent biological trigger.
Core PPE Requirements (OEB 4 Protocol)
| Body Zone | Recommended Equipment | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA (P3) cartridges.[1] Alternative: Supplied Air if handling >10g.[1] | N95s are insufficient for microgram-potency compounds.[1] Positive pressure prevents inward leakage of aerosols.[1] |
| Dermal (Hands) | Double Gloving (Nitrile/Nitrile). Inner:[1] 4-5 mil (High tactile).[1] Outer: Extended cuff, >6 mil (Chemically resistant).[1] | THP-Lubiprostone is lipophilic.[1] Double gloving creates a sacrificial outer layer and allows for immediate shedding upon contamination. |
| Dermal (Body) | Tyvek® 800J or equivalent (Disposable, taped seams).[1] Required: Elasticated wrists/hood.[1] | Standard lab coats are porous.[1] Taped seams prevent powder/aerosol migration to street clothes.[1] |
| Ocular | Safety Goggles (Indirect vented) or Full Facepiece Respirator.[1] | Prostaglandins are potent ocular irritants; absorption via the tear duct is a viable systemic entry route. |
| Footwear | Shoe Covers (Booties) over dedicated lab shoes.[1] | Prevents tracking of potent material out of the containment zone. |
Engineering Controls & Containment Strategy
PPE supports the engineering controls.[1] You cannot handle this material on an open bench.[1]
Preferred Containment:
-
Rigid Isolator (Glovebox): Negative pressure (-15 to -50 Pa).[1]
-
Flexible Film Isolator: For short-term campaigns.
-
Vented Balance Enclosure (VBE): Only acceptable for small quantities (<100 mg) with verified face velocity >0.5 m/s.[1]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision logic for handling O-Tetrahydropyranyl Lubiprostone, integrating engineering controls with PPE selection.
Caption: Decision logic for containment and PPE selection based on quantity handled.
Operational Protocols: Step-by-Step
A. Gowning Procedure (The "Clean to Dirty" Transition)[1]
-
Remove all personal items (jewelry, watches).[1]
-
Don dedicated laboratory footwear.[1]
-
Don Inner Gloves: Inspect for pinholes.[1] Tape the cuff to your inner scrub/shirt sleeve if using a Tyvek suit.
-
Don Tyvek Suit: Zip fully.[1] Engage thumb loops to prevent sleeve ride-up.[1]
-
Don Respiratory Protection: Perform a seal check (negative/positive pressure check) on the mask.[1]
-
Don Outer Gloves: Pull extended cuffs over the Tyvek sleeve.[1]
-
Final Check: Verify no skin is exposed.[1]
B. Handling & Transfer
-
Static Control: Use an ionizing bar or anti-static gun inside the enclosure.[1] Prostaglandin intermediates are often waxy or electrostatic powders; static discharge can cause dispersion.[1]
-
Weighing: Never weigh directly onto the balance pan. Use a tared, closable vessel.
-
Solvent Choice: When dissolving, avoid acidic solvents (e.g., Acetic Acid) unless intended for deprotection.[1] Premature cleavage of the THP group releases the more potent free alcohol.
C. Decontamination & Doffing (The "Dirty to Clean" Transition)[1]
-
The "Roll" Technique: When removing the outer suit, roll it outwards (inside out) so the contaminated surface is trapped inside.[1]
-
Glove Removal: Use the "beak" method to remove outer gloves without snapping them (which creates aerosols).[1]
-
Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).[1]
Waste Disposal & Emergency Response
Waste Stream Management
-
Segregation: Do not mix with general lab waste.
-
Container: Rigid, sealable plastic drums.[1]
-
Labeling: Must be labeled "HIGH POTENCY PHARMACEUTICAL WASTE - INCINERATE ONLY."
-
Chemical Incompatibility: CRITICAL: Do not dispose of this compound in waste containers containing strong acids (HCl, H2SO4).[1] Acid contact will cleave the THP group, potentially creating a more pharmacologically active waste mixture.[1]
Emergency Spill Response
-
Evacuate: Clear the immediate area. Allow aerosols to settle (30 mins).[1]
-
Don Full PPE: PAPR, Tyvek, Double Gloves.[1]
-
Contain: Cover spill with absorbent pads dampened with a mild alkaline solution (e.g., 5% Sodium Bicarbonate).[1]
-
Clean: Wipe from the outside in.[1] Double bag all waste.
-
Verify: Swab the area and analyze (LC-MS) to ensure residue is below the Acceptable Surface Limit (ASL), typically <50 ng/100cm².[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] Lubiprostone - PubChem Compound Summary. PubChem.[1][6] [Link]1]
-
SafeBridge Consultants. (2002).[1][7] Occupational Health Toxicity / Potency Categorization and Handling Practices. (Industry standard for banding potent compounds).[1][8] ]">https://www.safebridge.com[1]
-
Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. [Link]1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. (Source for THP group stability/reactivity data). Wiley-Interscience.[1]
Sources
- 1. Lubiprostone - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. camberpharma.com [camberpharma.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cihconline.com [cihconline.com]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
